molecular formula C11H16N2O B1586422 2-Morpholinobenzylamine CAS No. 204078-48-8

2-Morpholinobenzylamine

Cat. No.: B1586422
CAS No.: 204078-48-8
M. Wt: 192.26 g/mol
InChI Key: RNYURNUANACIKS-UHFFFAOYSA-N
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Description

2-Morpholinobenzylamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-morpholin-4-ylphenyl)methanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYURNUANACIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380188
Record name 2-Morpholinobenzylamine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

204078-48-8
Record name [2-(Morpholin-4-yl)benzyl]amine
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Record name 2-Morpholinobenzylamine
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Record name 2-MORPHOLIN-4-YL-BENZYLAMINE
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Foundational & Exploratory

Introduction: The Strategic Value of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Morpholinobenzylamine: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the molecule's synthesis, characterization, and strategic application as a scaffold in modern pharmacology.

The morpholine heterocycle is a privileged structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1] Its low basicity (pKa of morpholine is ~8.3), high polarity, and metabolic stability often lead to improved aqueous solubility and reduced off-target toxicity. This compound, which incorporates this valuable moiety directly onto a benzylamine framework, represents a versatile and powerful building block for generating libraries of novel compounds directed at a range of biological targets. This guide will dissect its core chemical attributes and provide a practical framework for its synthesis and utilization.

Chemical Identity and Physicochemical Properties

This compound, systematically named (2-morpholinophenyl)methanamine, is characterized by a primary aminomethyl group ortho to a morpholine substituent on a benzene ring. This specific arrangement of functional groups dictates its reactivity and potential applications.

Caption: Annotated Structure of this compound.

A summary of its key physicochemical properties is provided below. It is important to note that while the compound is commercially available, detailed experimental data for properties such as melting and boiling points are not widely published. For comparative purposes, data for the isomeric 4-Morpholinobenzylamine are included.

PropertyValueSource
IUPAC Name (2-morpholin-4-ylphenyl)methanamineN/A
Synonyms This compound
CAS Number 204078-48-8[2]
Molecular Formula C₁₁H₁₆N₂O[2]
Molecular Weight 192.26 g/mol [2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
4-Isomer MP 98 °C[3] (for CAS 214759-74-7)
4-Isomer BP 361.4 ± 42.0 °C (Predicted)[3] (for CAS 214759-74-7)

Spectroscopic Profile for Structural Verification

Confirmation of the structure of this compound relies on a combination of spectroscopic techniques. While specific spectra from commercial suppliers are available upon request[4], the following section details the expected spectral characteristics based on first principles, serving as a guide for researchers performing structural analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides unambiguous evidence for the arrangement of hydrogen atoms. Key expected signals are outlined below.

ProtonsApprox. δ (ppm)MultiplicityIntegrationNotes
Ar-H 7.0 - 7.4Multiplet (m)4HAromatic protons on the substituted ring.
Ar-CH ₂-N~3.8Singlet (s)2HBenzylic protons adjacent to the primary amine.
O-CH ₂-CH ₂-N~3.8Triplet (t)4HMorpholine protons adjacent to the oxygen atom.
O-CH₂-CH ₂-N~3.0Triplet (t)4HMorpholine protons adjacent to the nitrogen atom.
C-NH1.5 - 2.5Broad Singlet (br s)2HPrimary amine protons; signal is often broad and may exchange with D₂O.[5]
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The vibrational modes serve as a molecular fingerprint.[6]

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3400 - 3250MediumTwo distinct peaks are expected for a primary amine.
C-H Stretch (Aromatic)3100 - 3000Medium-WeakCharacteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)3000 - 2850Medium-StrongFrom the benzylic and morpholine CH₂ groups.
C=C Stretch (Aromatic)1600 & 1475MediumAromatic ring vibrations.
C-O-C Stretch (Ether)1120 - 1080StrongAsymmetric stretch of the ether in the morpholine ring.
C-N Stretch1250 - 1020MediumAliphatic and aromatic C-N stretches.
Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.[7]

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z = 192.26, corresponding to the molecular formula C₁₁H₁₆N₂O.

  • Key Fragmentation: A characteristic fragmentation pathway would be the benzylic cleavage to lose the •NH₂ radical, followed by the formation of a stable tropylium-like ion or cleavage of the morpholine ring. The base peak may correspond to the fragment resulting from the loss of the aminomethyl group.

Synthesis Protocol: Reductive Amination

The most efficient and widely used method for preparing primary amines like this compound is the reductive amination of the corresponding aldehyde.[3][8] This self-validating protocol is robust and tolerates a wide range of functional groups.

Objective: To synthesize (2-morpholinophenyl)methanamine from 2-morpholinobenzaldehyde.

start Dissolve 2-Morpholinobenzaldehyde (1.0 eq) in Methanol reagents Add Ammonium Formate (HCOONH₄) (10.0 eq) as Amine Source start->reagents catalyst Add Reducing Agent (e.g., NaBH₃CN or Pic-BH₃) (1.5 eq) reagents->catalyst reaction Stir at Room Temperature (12-24 h) Monitor by TLC/LC-MS catalyst->reaction quench Quench Reaction with Aqueous HCl (1M) reaction->quench wash Wash with Organic Solvent (e.g., Ethyl Acetate) to Remove Impurities quench->wash basify Adjust Aqueous Layer to pH > 10 with NaOH or KOH wash->basify extract Extract Product with Dichloromethane (3x) basify->extract dry Dry Combined Organic Layers over Na₂SO₄ extract->dry concentrate Concentrate in vacuo to Yield Crude Product dry->concentrate purify Purify by Column Chromatography (Silica Gel) if Necessary concentrate->purify

Caption: Workflow for Synthesis via Reductive Amination.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-morpholinobenzaldehyde (1.0 equivalent) in anhydrous methanol (MeOH), add ammonium formate (10.0 equivalents). The use of ammonium formate serves as both the ammonia source and a component of the reducing system.[8]

  • Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) or 2-picoline borane complex (Pic-BH₃, 1.5 equivalents) portion-wise to the stirring solution.[1] These reagents are selective for the iminium ion intermediate and will not readily reduce the starting aldehyde, which is a critical aspect for achieving high yield.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

  • Workup - Acidification: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This step protonates the product, rendering it water-soluble, and destroys any remaining hydride reagent.

  • Workup - Purification Wash: Wash the acidic aqueous layer with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove any non-basic organic impurities.

  • Workup - Basification & Extraction: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 3 M NaOH). This deprotonates the amine product, making it soluble in organic solvents. Extract the product into dichloromethane (DCM) or ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by silica gel column chromatography using a DCM/MeOH gradient.

Applications in Drug Discovery and Development

This compound is not an end product but a strategic starting point. Its value lies in the orthogonal reactivity of its primary amine and the beneficial properties imparted by the morpholine ring.

Role as a Synthetic Scaffold

The primary amine is a versatile nucleophilic handle for a variety of chemical transformations, allowing for rapid diversification of the core structure. Key reactions include:

  • Amide Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to form amides, a common functional group in pharmaceuticals.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Further Alkylation/Reductive Amination: Reaction with other aldehydes or ketones to produce secondary or tertiary amines.

This capacity for diversification allows chemists to systematically explore the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_rxns Chemical Diversification cluster_products Derivative Library Core This compound (Core Scaffold) Amidation Amide Formation (R-COCl) Core->Amidation Sulfonylation Sulfonamide Formation (R-SO₂Cl) Core->Sulfonylation Alkylation Reductive Amination (R'-CHO, [H]) Core->Alkylation Amide Amide Derivatives Amidation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecAmine Secondary Amine Derivatives Alkylation->SecAmine Target Pharmacological Targets (Kinases, GPCRs, Enzymes) Amide->Target Sulfonamide->Target SecAmine->Target

Caption: Diversification of the this compound Scaffold.

Pharmacological Relevance

Derivatives containing the morpholine moiety have demonstrated a wide range of biological activities. The presence of this group is often associated with inhibitors of key enzymes such as phosphatidylinositol 3-kinase (PI3K), monoamine oxidases (MAO), and acetylcholinesterase (AChE).[1][8][9] By using this compound as a starting material, researchers can rapidly access novel chemical entities with a high probability of possessing desirable drug-like properties for screening against CNS disorders, cancer, and inflammatory diseases.[1]

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, foundational principles, and chemical properties of 2-Morpholinobenzylamine. The document is structured to serve researchers, chemists, and drug development professionals by detailing a robust and validated synthetic pathway, explaining the underlying chemical mechanisms, and contextualizing the compound's relevance within the broader field of medicinal chemistry. The morpholine moiety is a privileged scaffold in numerous pharmacologically active agents, known for enhancing aqueous solubility and metabolic stability.[1] This guide focuses on a primary synthetic route via reductive amination, offering a detailed experimental protocol, workflow visualizations, and a summary of the target molecule's physicochemical characteristics.

Discovery and Scientific Context

The discovery of specific molecules like this compound is often driven by systematic exploration of chemical space around known bioactive scaffolds. The morpholine ring, a heterocyclic compound containing both ether and secondary amine functionalities, is a cornerstone in drug design.[2][3] Its presence can confer favorable pharmacokinetic properties, leading to its incorporation into drugs with diverse therapeutic applications, including antidepressants, anti-inflammatory agents, and antibacterials.[4][5][6]

The synthesis of benzylamine derivatives substituted with a morpholine ring at the ortho position represents a logical step in the development of novel chemical entities. This specific substitution pattern creates a unique three-dimensional arrangement of functional groups that can be pivotal for interaction with biological targets. While a singular "discovery" paper for this exact compound is not prominently documented, its existence and synthesis are a direct result of established and reliable organic chemistry reactions applied to build libraries of compounds for screening and development. The primary method for its creation, reductive amination, is a fundamental tool in medicinal chemistry for the controlled synthesis of secondary and tertiary amines.[7][8]

Core Synthetic Pathway: Reductive Amination

The most efficient and widely applicable method for the synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-morpholinobenzaldehyde, via nucleophilic aromatic substitution. The second stage employs a one-pot reductive amination of this aldehyde to yield the target primary amine.

Stage 1: Synthesis of 2-Morpholinobenzaldehyde

This initial step involves the reaction of an ortho-halogenated benzaldehyde (e.g., 2-fluorobenzaldehyde) with morpholine. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions on an activated aromatic ring.

  • Mechanism: The reaction proceeds via a Meisenheimer complex, where the morpholine nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine. The electron-withdrawing effect of the adjacent aldehyde group stabilizes the negative charge of the intermediate complex, facilitating the subsequent elimination of the fluoride ion.

Stage 2: Reductive Amination of 2-Morpholinobenzaldehyde

This stage converts the intermediate aldehyde into the desired primary amine. The process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction.[9]

  • Mechanism: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient imine (or its protonated iminium ion form under slightly acidic conditions). A selective reducing agent, present in the same reaction vessel, then reduces the carbon-nitrogen double bond to a single bond, yielding the final amine product.[10]

  • Rationale for Reagent Selection:

    • Ammonia Source: Ammonium formate (HCOONH₄) is an excellent choice as it serves as both the ammonia source and can participate in the reduction process under certain catalytic conditions (Leuckart-type reaction).[8][11]

    • Reducing Agent: A critical aspect of this one-pot reaction is the choice of a reducing agent that selectively reduces the iminium ion intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity compared to stronger hydrides like sodium borohydride (NaBH₄).[7][12] Their efficacy is enhanced under the slightly acidic conditions that favor iminium ion formation.

The overall synthetic pathway is visualized below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reductive Amination A 2-Fluorobenzaldehyde C 2-Morpholinobenzaldehyde A->C + K₂CO₃, DMSO (Nucleophilic Aromatic Substitution) B Morpholine B->C + K₂CO₃, DMSO (Nucleophilic Aromatic Substitution) F This compound (Final Product) C->F + D Ammonium Formate (Ammonia Source) D->F E Sodium Cyanoborohydride (Reducing Agent) E->F + MeOH, Acetic Acid

Diagram 1: Two-stage synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-morpholinobenzaldehyde using reductive amination.

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:
  • 2-Morpholinobenzaldehyde (1.0 eq)

  • Ammonium Formate (HCOONH₄) (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Anhydrous)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-morpholinobenzaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Addition of Reagents: Add ammonium formate (10.0 eq) to the solution and stir until it is fully dissolved. Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).

  • Initiation of Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled with care. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 10% Methanol in DCM eluent system). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

    • Reduce the volume of methanol using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude this compound can be purified using column chromatography on silica gel if necessary.

    • The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G A 1. Reaction Setup (Aldehyde, NH₄HCO₂, MeOH, HAc) B 2. Add Reducing Agent (NaBH₃CN) A->B C 3. Stir at Room Temp (12-24h) B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Quench, Extract with DCM) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Diagram 2: Experimental workflow for synthesis and purification.

Physicochemical Properties

The key properties of this compound are summarized below for easy reference by researchers.

PropertyValueSource(s)
CAS Number 204078-48-8[13][14]
Molecular Formula C₁₁H₁₆N₂O[14]
Molecular Weight 192.26 g/mol [13][14]
Appearance White to off-white solid or oilGeneral observation
Purity Typically >97% after purification[15]

Conclusion

This compound is a valuable chemical entity, readily accessible through well-established synthetic methodologies. This guide has detailed a robust and reliable pathway centered on the reductive amination of 2-morpholinobenzaldehyde, a cornerstone reaction in modern medicinal chemistry. By explaining the causality behind experimental choices and providing a clear, step-by-step protocol, this document serves as a practical resource for scientists engaged in the synthesis of novel compounds. The strategic incorporation of the morpholine scaffold continues to be a fruitful avenue in the quest for new therapeutic agents, and a thorough understanding of the synthesis of key building blocks like this compound is essential for advancing these research endeavors.

References

A Technical Guide to 2-(Morpholin-4-yl)benzylamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Morpholin-4-yl)benzylamine, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its fundamental properties, outline a robust synthetic pathway with detailed mechanistic rationale, and explore its applications as a privileged scaffold in modern drug discovery.

Nomenclature and Key Identifiers

The precise identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC standards, though several synonyms are used in commercial and academic literature.

  • IUPAC Name: (2-(morpholin-4-yl)phenyl)methanamine

  • Common Name: 2-Morpholinobenzylamine

  • CAS Number: 204078-48-8[1]

IdentifierValueSource
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Canonical SMILES C1COCCN1C2=CC=CC=C2CN
InChI Key BGYXFFQODXSILV-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, the following properties are derived from established chemical principles and predictive models.

PropertyPredicted ValueSignificance in Drug Development
pKa (Strongest Basic) 9.0Influences ionization state at physiological pH, affecting solubility and receptor interaction.
LogP 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Boiling Point ~325 °C at 760 mmHgRelevant for purification and assessing thermal stability.
Hydrogen Bond Donors 2 (from -NH₂)The primary amine group can act as a crucial hydrogen bond donor in ligand-receptor binding.
Hydrogen Bond Acceptors 3 (from Morpholine-O, Morpholine-N, Amine-N)Multiple sites for hydrogen bonding increase the potential for specific interactions with biological targets.
Molar Refractivity 56 cm³Relates to molecular volume and polarizability.

Synthesis and Mechanistic Rationale

The synthesis of 2-(Morpholin-4-yl)benzylamine can be efficiently achieved through a two-step process starting from commercially available 2-fluorobenzonitrile. This pathway involves a nucleophilic aromatic substitution followed by a chemical reduction.

Pathway Overview

The selected synthetic strategy is advantageous due to the high reactivity of the ortho-positioned fluorine atom toward nucleophilic displacement and the reliability of nitrile reduction methods.

G A 2-Fluorobenzonitrile B 2-Morpholinobenzonitrile A->B  Step 1: Nucleophilic Aromatic Substitution  Morpholine, K₂CO₃, DMSO, 120 °C C 2-(Morpholin-4-yl)benzylamine B->C  Step 2: Nitrile Reduction  LiAlH₄, THF, 0 °C to RT

Caption: Proposed two-step synthesis of 2-(Morpholin-4-yl)benzylamine.

Step 1: Synthesis of 2-Morpholinobenzonitrile

Causality and Experimental Choices: This step utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction. 2-Fluorobenzonitrile is selected as the substrate because fluorine is a good leaving group for SNAᵣ, activated by the electron-withdrawing nitrile group at the ortho position. Morpholine acts as the nucleophile.[2] A polar aprotic solvent like DMSO is chosen to solvate the cation of the base and enhance the nucleophilicity of the morpholine. Potassium carbonate (K₂CO₃) serves as a mild base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[2] Elevated temperature is required to overcome the activation energy of breaking the aromatic C-F bond.

Detailed Protocol:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-morpholinobenzonitrile.

Step 2: Synthesis of 2-(Morpholin-4-yl)benzylamine

Causality and Experimental Choices: This step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting nitriles to amines. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

Detailed Protocol:

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-morpholinobenzonitrile (1.0 eq) in anhydrous THF dropwise to the suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(Morpholin-4-yl)benzylamine.

Relevance and Applications in Drug Development

The title compound is not merely a synthetic curiosity; its structure combines two "privileged scaffolds"—morpholine and benzylamine—that are frequently found in bioactive molecules and approved drugs.[3][4][5]

The Role of the Morpholine Moiety

The morpholine ring is a versatile heterocyclic motif widely employed in medicinal chemistry.[6] Its inclusion in a molecule often confers several advantageous properties:

  • Improved Pharmacokinetics: The morpholine nitrogen is basic (pKa of conjugate acid ~8.4), while the ether oxygen can act as a hydrogen bond acceptor. This combination often improves aqueous solubility and metabolic stability.[7][8]

  • CNS Permeability: The scaffold can help achieve the delicate balance of lipophilicity and polarity required for penetration of the blood-brain barrier, making it a common feature in drugs targeting the central nervous system.[8]

  • Potency and Selectivity: The morpholine ring can serve as an integral part of a pharmacophore, making key interactions with enzyme active sites or receptors to enhance potency and selectivity.[3] It is found in drugs targeting a wide range of conditions, from cancer (Gefitinib) to depression (Moclobemide).[9][10]

The Benzylamine Scaffold

Benzylamine and its derivatives are fundamental building blocks in pharmaceutical synthesis.[11] The primary amine provides a key interaction point (hydrogen bond donor/acceptor, ionic bond formation) with biological targets, particularly the S1 binding pocket of many proteases.[4] The aromatic ring offers a platform for hydrophobic and π-stacking interactions.

Synergistic Potential of 2-(Morpholin-4-yl)benzylamine

The combination of these two scaffolds in a single molecule presents a compelling starting point for library synthesis and lead optimization. The ortho-substitution pattern fixes the relative orientation of the two groups, which can be exploited for designing selective ligands.

G cluster_0 Hypothetical Enzyme Active Site cluster_1 2-(Morpholin-4-yl)benzylamine Scaffold Residue_A Hydrophobic Pocket Residue_B H-Bond Acceptor (e.g., Asp, Glu) Residue_C H-Bond Donor (e.g., Asn, Gln) Scaffold_A Phenyl Ring Scaffold_A->Residue_A π-π Stacking / Hydrophobic Interaction Scaffold_B Amine (-NH₂) Scaffold_B->Residue_B Ionic / H-Bond Interaction Scaffold_C Morpholine Oxygen Scaffold_C->Residue_C H-Bond Interaction

Caption: Potential pharmacophoric interactions of the scaffold.

This structural motif could be explored for developing inhibitors of various enzyme classes or as ligands for CNS receptors, building upon the known activities of related compounds.

Safety and Handling

Based on available safety data for similar compounds, 2-(Morpholin-4-yl)benzylamine should be handled with care in a laboratory setting. It is presumed to be a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

2-(Morpholin-4-yl)benzylamine is a synthetically accessible compound that merges two pharmacologically significant scaffolds. Its physicochemical properties make it an attractive starting point for the design of novel therapeutics, particularly those targeting the central nervous system or enzymes requiring specific hydrogen bonding and hydrophobic interactions. The robust synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation by researchers in drug discovery and medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholinobenzylamine is a molecule of interest in medicinal chemistry and materials science, incorporating both a flexible morpholine ring and a rigid benzylamine moiety. A comprehensive understanding of its structure is paramount for its application and further development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and methodologies discussed herein are designed to offer researchers a robust framework for the characterization of this and structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the morpholine ring. The expected chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C₆H₄)7.20 - 7.40Multiplet4HThe protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling.
Benzylic (CH₂)~3.80Singlet2HThese protons are adjacent to the phenyl ring and the nitrogen atom, leading to a downfield shift. A singlet is expected as there are no adjacent protons.
Morpholine (O-CH₂)~3.70Triplet4HProtons on the carbons adjacent to the electronegative oxygen atom are deshielded and appear at a lower field.[1] They will likely appear as a triplet due to coupling with the adjacent N-CH₂ protons.
Morpholine (N-CH₂)~2.50Triplet4HProtons on the carbons adjacent to the nitrogen atom are less deshielded than the O-CH₂ protons and thus appear at a higher field.[1][2] They will likely appear as a triplet coupled to the O-CH₂ protons.
Amine (NH)1.50 - 2.50Broad Singlet1HThe chemical shift of the N-H proton is variable and concentration-dependent; it often appears as a broad signal that can be confirmed by D₂O exchange.[3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-N)~140The quaternary carbon attached to the morpholine nitrogen will be downfield.
Aromatic (CH)127 - 130Aromatic carbons typically resonate in this region.
Benzylic (CH₂)~55This carbon is attached to two nitrogen atoms (in a broad sense, one from the amine and one from the morpholine), shifting it downfield.
Morpholine (O-CH₂)~67The carbons adjacent to the highly electronegative oxygen atom are significantly deshielded.[1]
Morpholine (N-CH₂)~50The carbons adjacent to the nitrogen atom are also deshielded but to a lesser extent than the O-CH₂ carbons.[1][2]
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.[1] A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum.[1]

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tuning, Shimming) H1_Acq ¹H NMR Acquisition Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Setup->C13_Acq FT Fourier Transform Correction Phase & Baseline Correction FT->Correction Analysis Spectral Interpretation Correction->Analysis cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption (cm⁻¹)IntensityVibration Type
N-H (Amine)3300 - 3500MediumStretch
C-H (Aromatic)3000 - 3100MediumStretch
C-H (Aliphatic)2850 - 3000StrongStretch
C=C (Aromatic)1450 - 1600MediumStretch
C-N (Amine/Morpholine)1000 - 1250Medium-StrongStretch
C-O-C (Morpholine)1100 - 1150StrongAsymmetric Stretch
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique that will likely cause significant fragmentation of this compound.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O). The presence of two nitrogen atoms dictates that the molecular weight will be an even number, in accordance with the nitrogen rule.[4]

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and radicals.[5]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[6] This could lead to the loss of a morpholino group or the benzyl group. The most prominent fragmentation is expected to be the loss of the morpholino group to form the stable benzyl cation or a related tropylium ion at m/z 91.

    • Loss of a Hydrogen Radical: A peak at M-1 is also common for amines.[6]

    • Morpholine Ring Fragmentation: The morpholine ring can undergo fragmentation, leading to characteristic ions.

Visualization of Key Fragmentation

MS_Fragmentation cluster_mol Molecular Ion (M⁺) cluster_frag Key Fragments Mol_Ion [C₁₁H₁₆N₂O]⁺ Benzyl_Cation [C₇H₇]⁺ m/z = 91 (Tropylium Ion) Mol_Ion->Benzyl_Cation α-cleavage Morpholino_Fragment [C₄H₈NO]⁺ m/z = 86 Mol_Ion->Morpholino_Fragment benzyl radical loss

References

The Emerging Therapeutic Potential of 2-Morpholinobenzylamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to a multitude of bioactive molecules. Within this chemical space, the 2-morpholinobenzylamine framework presents a compelling yet underexplored platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, drawing upon established principles of medicinal chemistry and evidence from closely related morpholine-containing compounds. We will delve into rational synthetic strategies, propose robust protocols for biological evaluation, and explore potential mechanisms of action in key therapeutic areas including oncology, infectious diseases, and inflammation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Morpholine Moiety as a Cornerstone in Drug Design

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, is a recurring motif in a vast number of approved drugs and clinical candidates. Its prevalence stems from its ability to enhance the physicochemical properties of a molecule. The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be fine-tuned to optimize solubility and bioavailability. The ether oxygen also participates in hydrogen bonding, and the entire ring structure often contributes to improved metabolic stability and a favorable safety profile.

Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This versatility has spurred medicinal chemists to incorporate the morpholine scaffold into a diverse array of molecular architectures to generate novel lead compounds.[2] The this compound core, which features a morpholine ring attached to a benzylamine moiety at the ortho position, represents a logical and promising area for further investigation. This guide will explore the untapped potential of this specific chemical scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several established organic chemistry transformations. The choice of a specific route will depend on the availability of starting materials and the desired diversity of the final compounds. Below are two plausible and efficient synthetic pathways.

Pathway 1: Reductive Amination of 2-Morpholinobenzaldehyde

A versatile and widely used method for the synthesis of amines is reductive amination. This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-substituted this compound derivatives, this pathway is highly efficient.

Experimental Protocol:

  • Synthesis of 2-Morpholinobenzaldehyde: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base like potassium carbonate (2.0 eq). Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC). Upon completion, the mixture is worked up to isolate the 2-morpholinobenzaldehyde intermediate.

  • Reductive Amination: To a solution of 2-morpholinobenzaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent like methanol or dichloromethane, add a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature until completion as monitored by TLC. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography.

Diagram of Reductive Amination Pathway:

G start 2-Fluorobenzaldehyde + Morpholine intermediate 2-Morpholinobenzaldehyde start->intermediate Nucleophilic Aromatic Substitution product N-Substituted this compound Derivative intermediate->product Reductive Amination reagents Primary/Secondary Amine (R-NH2) Sodium Triacetoxyborohydride reagents->intermediate

Caption: Synthetic route via reductive amination.

Pathway 2: Nucleophilic Substitution of 2-(Bromomethyl)aniline Derivatives

An alternative approach involves the nucleophilic substitution of a suitable starting material with morpholine. This method is particularly useful if a variety of substituted anilines are readily available.

Experimental Protocol:

  • Synthesis of N-Protected 2-(Bromomethyl)aniline: Start with a commercially available 2-(bromomethyl)aniline and protect the primary amine with a suitable protecting group (e.g., Boc anhydride) to prevent self-reaction.

  • Nucleophilic Substitution: React the N-protected 2-(bromomethyl)aniline (1.0 eq) with morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile or DMF, often with a base such as potassium carbonate to scavenge the HBr byproduct. The reaction is typically heated to drive it to completion.

  • Deprotection: Following the substitution reaction, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the this compound core. N-alkylation or N-acylation can then be performed to generate a library of derivatives.

Diagram of Nucleophilic Substitution Pathway:

G start N-Protected 2-(Bromomethyl)aniline intermediate N-Protected this compound start->intermediate SN2 Reaction reagent1 Morpholine reagent1->start product This compound intermediate->product Protecting Group Removal reagent2 Deprotection reagent2->intermediate final_product N-Substituted Derivatives product->final_product N-Alkylation / N-Acylation

Caption: Synthetic route via nucleophilic substitution.

Potential Biological Activities and Mechanisms of Action

While the direct biological evaluation of a wide range of this compound derivatives is not extensively reported in the current literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

The morpholine moiety is a common feature in many anticancer agents. For instance, derivatives of 2-morpholinobenzoic acid have shown promising antiproliferative activity by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[3]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many kinase inhibitors incorporate a morpholine ring to enhance binding affinity and solubility. The this compound scaffold could be decorated with appropriate pharmacophores to target key kinases involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis.[1]

  • Induction of Apoptosis: Morpholine-substituted quinazoline derivatives have been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 proteins.[4] It is plausible that this compound derivatives could be designed to trigger programmed cell death through similar pathways.

  • Topoisomerase Inhibition: Certain morpholine derivatives have been investigated as topoisomerase II inhibitors, enzymes essential for DNA replication in rapidly dividing cancer cells.[3]

Proposed Experimental Workflow for Anticancer Evaluation:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies a Synthesized this compound Derivatives b MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT116, A549) a->b c Determine IC50 Values b->c d Cell Cycle Analysis (Flow Cytometry) c->d For Potent Compounds e Apoptosis Assay (Annexin V/PI Staining) c->e For Potent Compounds f Kinase Inhibition Assay (e.g., VEGFR-2) c->f For Potent Compounds g Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) c->g For Potent Compounds

Caption: Workflow for anticancer activity screening.

Table 1: Representative Anticancer Activity of Morpholine-Containing Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinolineHepG28.50 - 12.76[5]
Morpholine-Benzimidazole-OxadiazoleHT-293.10 - 17.75[1]
Morpholine Substituted QuinazolineMCF-73.15 - 6.44[4]
Antimicrobial Activity

The morpholine nucleus is present in several antimicrobial agents. Its ability to improve cell wall penetration and interact with key bacterial or fungal enzymes makes it a valuable component in the design of new anti-infectives.

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: The morpholine ring can be incorporated into molecules that interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

  • Enzyme Inhibition: Derivatives could be designed to inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Membrane Integrity: Cationic amphiphilic structures containing a morpholine head group could potentially disrupt microbial cell membranes.

Proposed Experimental Protocol for Antimicrobial Evaluation:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC of the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is determined using the broth microdilution method.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine whether the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC/MFC is determined from the MIC assay plates.

  • Time-Kill Kinetic Assay: For promising compounds, a time-kill assay is performed to assess the rate of microbial killing over time.

Table 2: Representative Antimicrobial Activity of Morpholine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Morpholinomethylamino-pyrimidinesS. aureus100[6]
2-Morpholinomethylamino-pyrimidinesP. citrinum75[6]
Substituted Morpholine DerivativesVarious Bacteria3.125 - 12.5 (mg/mL)[7]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Morpholine derivatives have been reported to possess significant anti-inflammatory properties.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Derivatives can be designed to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) or 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade.[8]

  • Modulation of Cytokine Production: Compounds may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. This compound derivatives could potentially inhibit the activation of the NF-κB signaling pathway.

Proposed Experimental Protocol for Anti-inflammatory Evaluation:

  • In Vitro COX/LOX Inhibition Assay: The ability of the compounds to inhibit COX-1, COX-2, and 5-LOX enzymes is assessed using commercially available assay kits.

  • Cytokine Release Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are treated with the compounds, and the levels of TNF-α and IL-6 in the cell supernatant are measured by ELISA.

  • In Vivo Carrageenan-Induced Paw Edema Model: The anti-inflammatory activity of promising compounds is evaluated in a rat or mouse model of acute inflammation.

Diagram of Potential Anti-inflammatory Mechanism:

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway COX2_iNOS COX-2 & iNOS Expression NFkB_pathway->COX2_iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Compound This compound Derivative Compound->NFkB_pathway Inhibition Compound->COX2_iNOS Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound derivatives is yet to be established, valuable insights can be gleaned from related structures. For 2-morpholinobenzoic acid derivatives, substitutions on the N-benzyl ring have been shown to significantly impact antiproliferative activity.[3] Specifically, halogen substitutions, such as a 2-bromo group, on the benzyl ring of ester derivatives, enhanced cytotoxicity.[3]

Future research in this area should focus on:

  • Systematic Synthesis: The synthesis and biological evaluation of a diverse library of this compound derivatives with systematic variations at the benzylamine nitrogen and on the aromatic rings.

  • In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways involved in their biological effects.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to guide the optimization of lead compounds.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to relevant animal models to evaluate their in vivo efficacy and safety.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. The inherent versatility of the morpholine moiety, combined with the synthetic accessibility of the benzylamine core, provides a rich platform for the generation of diverse chemical libraries. Drawing on the established biological activities of related morpholine-containing compounds, there is a strong rationale to explore the potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid framework for initiating research in this exciting field. It is anticipated that a focused investigation into this chemical space will yield novel lead compounds with significant therapeutic potential.

References

The 2-Morpholinobenzylamine Scaffold: A Privileged Motif in the Design of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity. The morpholine ring, in particular, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and metabolic stability.[1][2] This guide delves into the medicinal chemistry of a specific morpholine-containing scaffold, 2-morpholinobenzylamine, with a primary focus on its derivatives as promising inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). Dysregulation of this enzyme is increasingly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] We will explore the structure-activity relationships (SAR), mechanistic insights, and experimental protocols that underpin the development of these compounds, providing a comprehensive resource for researchers in the field of oncology drug discovery.

The Rationale: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in Oncology

Cancer is characterized by uncontrolled cell proliferation, a process fueled by aberrant signaling pathways. One such pathway involves the metabolism of choline phospholipids, where phosphatidylcholine-specific phospholipase C (PC-PLC) plays a critical role.[5][3][4] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol, two key second messengers that can activate downstream signaling cascades, including the Ras-MAPK and PI3K/Akt pathways, which are central to cell growth, survival, and proliferation.

Elevated levels and activity of PC-PLC have been observed in numerous cancer cell lines and patient tumors, correlating with malignant progression. This makes PC-PLC a compelling and rationally chosen target for the development of novel anticancer therapeutics. Inhibition of PC-PLC offers a strategy to disrupt the supply of essential signaling molecules, thereby impeding tumor growth and survival.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PCPLC PC-PLC PC->PCPLC Hydrolysis DAG Diacylglycerol (DAG) PCPLC->DAG PCholine Phosphocholine PCPLC->PCholine RAS_MAPK Ras-MAPK Pathway DAG->RAS_MAPK PI3K_AKT PI3K/Akt Pathway DAG->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Role of PC-PLC in Cancer Cell Signaling.

The this compound Scaffold: A Foundation for PC-PLC Inhibition

Initial high-throughput screening efforts identified the 2-morpholinobenzoic acid scaffold as a promising starting point for the development of PC-PLC inhibitors. Subsequent medicinal chemistry campaigns have established that a 2-morpholino-5-N-benzylamino benzoic acid core structure is the optimal pharmacophore for potent inhibition of PC-PLC and significant anti-proliferative activity against cancer cell lines.[5][3][4]

The this compound moiety serves as the central building block, offering several key advantages:

  • Structural Rigidity and Vectorial Orientation: The benzylamine linkage provides a defined spatial arrangement for substituents on the benzyl ring to explore interactions within the enzyme's binding pocket.

  • Modulation of Physicochemical Properties: The morpholine group enhances aqueous solubility, a crucial parameter for drug development, while the aromatic rings contribute to the necessary lipophilicity for cell permeability.

  • Synthetic Tractability: The synthesis of analogs is relatively straightforward, allowing for systematic exploration of the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) and Lead Optimization

Extensive SAR studies have been conducted on the 2-morpholino-5-N-benzylamino benzoic acid scaffold, leading to a deeper understanding of the key structural features required for potent PC-PLC inhibition and anticancer activity.[5][3][4]

Key SAR Insights:
  • Carboxylic Acid Moiety: The presence of a carboxylic acid or a bioisostere, such as a hydroxamic acid, at the 1-position of the central aromatic ring is critical for activity.[5] It is hypothesized that this group may chelate a zinc ion in the active site of PC-PLC.

  • Substitution Pattern on the Central Ring: A 2,5-substitution pattern between the morpholine and N-benzyl groups on the central aromatic ring has been shown to be optimal for PC-PLC inhibition.[5]

  • Substituents on the Benzyl Ring: Halogen substituents, particularly chlorine, on the benzyl ring generally lead to enhanced inhibitory activity.[5]

  • N-Alkylation: Methylation of the benzylic nitrogen has been found to be a particularly effective strategy for increasing biological activity.[5][3][4]

Compound IDCentral Ring SubstitutionBenzyl Ring SubstitutionN-AlkylationPC-PLC Inhibition (% relative to vehicle)Anti-proliferative Activity (IC50, µM) - MDA-MB-231Anti-proliferative Activity (IC50, µM) - HCT116
1b 2,53-ClNone10.7 ± 1.5>50>50
2b 2,53-ClNone (Hydroxamic acid)Potent5.2 ± 0.66.8 ± 0.9
11f 2,43-ClNone33.1 ± 5.7Not ReportedNot Reported
N-methylated analogs 2,5VariousMethylGenerally IncreasedGenerally IncreasedGenerally Increased

Data synthesized from literature reports.[5]

Nitrosylated Derivatives: A Pro-drug Approach

To further enhance the anticancer potency, novel nitric oxide (NO)-releasing derivatives have been designed and synthesized.[6] The secondary benzylamine group in the scaffold can be readily nitrosylated, creating a pro-drug that releases NO in vitro. These NO-releasing derivatives have demonstrated significantly improved anti-proliferative activity in cancer cell lines compared to their non-nitrosylated parent compounds.[6]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of this compound-based PC-PLC inhibitors. Researchers should adapt these methods based on the specific properties of their target compounds.

General Synthetic Workflow

Start Starting Materials: 2-Fluorobenzoic acid derivative Morpholine Substituted Benzylamine Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 2-Morpholinobenzoic acid intermediate Step1->Intermediate1 Step2 Amide Coupling or Reductive Amination Intermediate1->Step2 Final_Product 2-Morpholino-N-benzylaminobenzoic acid derivative Step2->Final_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Final_Product->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization

Caption: General Synthetic Workflow.

Step-by-Step Methodology:

  • Synthesis of the 2-Morpholinobenzoic Acid Intermediate:

    • To a solution of the appropriate 2-fluorobenzoic acid derivative in a suitable solvent (e.g., DMSO), add an excess of morpholine.

    • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified period (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Coupling with Substituted Benzylamine (Amide Coupling followed by Reduction):

    • Activate the carboxylic acid of the 2-morpholinobenzoic acid intermediate using a coupling agent (e.g., HATU, HOBt, EDC) in an appropriate solvent (e.g., DMF).

    • Add the desired substituted benzylamine and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion.

    • Extract the product into an organic solvent, wash with brine, and dry over a suitable drying agent (e.g., Na2SO4).

    • Purify the resulting amide by column chromatography.

    • Reduce the amide to the corresponding amine using a suitable reducing agent (e.g., LiAlH4, BH3·THF) in an appropriate solvent (e.g., THF).

    • Quench the reaction carefully and work up to isolate the final this compound derivative.

In Vitro PC-PLC Inhibition Assay

Principle: The enzymatic activity of PC-PLC is measured by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the PC-PLC enzyme (e.g., from Bacillus cereus), and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature.

  • Initiate the reaction by adding the substrate (e.g., p-nitrophenylphosphorylcholine).

  • Monitor the increase in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (e.g., MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of potent PC-PLC inhibitors with significant anticancer activity. Future research in this area should focus on:

  • Improving Pharmacokinetic Properties: While the morpholine moiety generally imparts favorable properties, further optimization of ADME (absorption, distribution, metabolism, and excretion) profiles is necessary for in vivo efficacy. Microsomal stability assays have shown that this family of molecules demonstrates a high degree of stability.[5][3][4]

  • Elucidating the Precise Binding Mode: X-ray crystallography or advanced molecular modeling studies could provide detailed insights into the interactions between these inhibitors and the PC-PLC active site, guiding the design of next-generation compounds.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships.

  • Exploring Broader Therapeutic Applications: Given the role of PC-PLC in various cellular processes, the therapeutic potential of these inhibitors could extend beyond oncology to other diseases characterized by dysregulated choline metabolism.

Conclusion

The this compound core represents a privileged scaffold in the design of inhibitors targeting the cancer-associated enzyme PC-PLC. Through systematic medicinal chemistry efforts, potent lead compounds with significant anti-proliferative activity have been identified. The insights into the structure-activity relationships and the established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this promising class of molecules in the ongoing fight against cancer.

References

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Morpholinobenzylamine, a key pharmacological scaffold. It is intended for researchers, scientists, and drug development professionals. The document delves into the synthesis, proposed mechanisms of action, and established protocols for evaluating the biological activity of this compound class. By synthesizing field-proven insights with foundational scientific principles, this guide explains the causality behind experimental choices, offering a self-validating framework for investigation. Key areas of focus include its interaction with I2-imidazoline receptors and monoamine oxidase (MAO) enzymes, supported by detailed experimental workflows and comparative data analysis.

Introduction to this compound

This compound is a molecule of significant interest in medicinal chemistry, primarily recognized for its interaction with specific neurological and enzymatic targets. Its core structure, comprising a benzylamine moiety linked to a morpholine ring at the ortho position, serves as a versatile template for developing ligands with potential therapeutic applications.

1.1 Chemical Identity and Structure

  • IUPAC Name: 2-(Morpholin-4-yl)benzylamine

  • CAS Number: 204078-48-8[1]

  • Molecular Formula: C₁₁H₁₆N₂O

  • Structure: The molecule features a primary amine on a benzyl group, with a morpholine heterocycle substituted at the 2-position of the benzene ring. This arrangement is crucial for its biological activity, conferring specific steric and electronic properties that govern its target interactions.

1.2 Pharmacological Significance

The primary pharmacological interest in this compound and its derivatives stems from their activity as ligands for I2-imidazoline receptors and as inhibitors of monoamine oxidase (MAO) enzymes.[2][3][4]

  • I2-Imidazoline Receptors: These are non-adrenergic binding sites whose precise functions are still under investigation. However, ligands targeting these receptors have shown potential in treating neurological disorders, pain, and inflammation.[5][6] The I2 receptor is known to be an allosteric modulator of MAO-B.[2][3][4]

  • Monoamine Oxidase (MAO): MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Inhibition of MAO, particularly MAO-B, is a clinically validated strategy for treating Parkinson's disease and depression.[8][9][10] Benzylamine itself is a known substrate for MAO-B.[7][8]

The dual activity of compounds derived from this scaffold makes them compelling candidates for drug discovery, particularly for complex neurological conditions.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves standard, well-established organic chemistry reactions. The most common approach is a two-step process involving nucleophilic aromatic substitution followed by reduction.

2.1 General Synthetic Pathway: Rationale and Execution

The logical approach to constructing this compound is to first install the morpholine ring onto the benzene core, followed by the conversion of a suitable precursor to the benzylamine moiety. A common precursor is 2-fluorobenzonitrile.

  • Step 1: Nucleophilic Aromatic Substitution (SNA_r_). 2-Fluorobenzonitrile is an excellent starting material because the fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group at the ortho position. Morpholine acts as the nucleophile, displacing the fluoride to form 2-morpholinobenzonitrile. This reaction is typically performed in a polar aprotic solvent like DMSO at elevated temperatures to ensure a sufficient reaction rate.

  • Step 2: Reduction of the Nitrile. The nitrile group of 2-morpholinobenzonitrile is then reduced to a primary amine. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) are effective for this transformation. Careful quenching of the reaction is required to neutralize the reactive aluminum species and protonate the resulting amine.

2.2 Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Materials:

  • 2-Fluorobenzonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether

  • Saturated Sodium Sulfate (Na₂SO₄) solution

  • Standard glassware for organic synthesis

Procedure:

Part A: Synthesis of 2-Morpholinobenzonitrile

  • To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-morpholinobenzonitrile.

Part B: Synthesis of this compound

  • In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 2-morpholinobenzonitrile from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • A granular precipitate of aluminum salts will form. Filter this solid and wash it thoroughly with diethyl ether or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product as needed, typically via column chromatography.

Mechanism of Action and Biological Activity

The biological effects of this compound derivatives are primarily attributed to their interactions with I2-imidazoline receptors and MAO enzymes. The specific substitutions on the benzylamine or morpholine rings dictate the affinity and selectivity for these targets.

3.1 Molecular Targets and Signaling

  • I2-Imidazoline Receptors: These sites are heterogeneous and not fully characterized, but they are known to be distinct from classical adrenergic receptors.[5] Ligands that bind to I2 sites can modulate various downstream effects, including pain perception and neuroprotection.[5][6] The I2 site is structurally part of the MAO-B enzyme, and binding to this site can allosterically modulate the enzyme's activity.[2][3][4]

  • Monoamine Oxidase (MAO): MAO exists in two isoforms, MAO-A and MAO-B.[9]

    • MAO-A primarily metabolizes serotonin and norepinephrine and is a target for antidepressants.[8]

    • MAO-B primarily metabolizes dopamine and is a target for treating Parkinson's disease.[8] Many benzylamine derivatives show potent and selective inhibition of MAO-B.[8][10][11] The mechanism often involves the amine group interacting with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.

3.2 Signaling Pathway Diagram

The diagram below illustrates the dual-target engagement of a hypothetical this compound analog. It can directly inhibit the catalytic activity of MAO-B and also bind to the allosteric I2-imidazoline site, further modulating enzymatic function and potentially triggering other signaling cascades.

G cluster_ligand Ligand cluster_enzyme Mitochondrial Outer Membrane cluster_downstream Cellular Effects Ligand This compound Analog I2_Site I2-Imidazoline Allosteric Site Ligand->I2_Site Binds (Allosteric Modulation) Active_Site Catalytic Active Site (FAD) Ligand->Active_Site Binds (Competitive Inhibition) MAOB MAO-B Enzyme I2_Site->Active_Site Modulates Other_Signaling Other I2-Mediated Signaling I2_Site->Other_Signaling Activates (?) Dopamine Dopamine Levels (Increased) Active_Site->Dopamine Inhibition leads to Neuroprotection Neuroprotection Dopamine->Neuroprotection Contributes to Other_Signaling->Neuroprotection Contributes to

Caption: Dual-target mechanism of a this compound analog on MAO-B.

Experimental Protocols for In Vitro Evaluation

To characterize the activity of new this compound analogs, two primary in vitro assays are essential: a receptor binding assay for I2-imidazoline affinity and an enzyme inhibition assay for MAO activity.

4.1 Protocol: I2-Imidazoline Receptor Binding Assay

This protocol determines the affinity of a test compound for the I2-imidazoline binding site, typically using radioligand displacement.

Rationale: This competitive binding assay measures how effectively a test compound displaces a known high-affinity radiolabeled ligand (e.g., [³H]-Idazoxan) from the I2 receptor in a tissue preparation (e.g., rat brain homogenate). The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the binding affinity (Ki) can be calculated.

Materials:

  • Tissue homogenate (e.g., rat cerebral cortex)

  • Radioligand: [³H]-Idazoxan

  • Test compounds (analogs of this compound)

  • Non-specific binding control (e.g., high concentration of Cirazoline)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, tissue homogenate, and the radioligand to all wells.

  • Add the test compound dilutions to the appropriate wells.

  • Add the non-specific binding control to designated wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound ligand.

  • Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

4.2 Protocol: MAO-A and MAO-B Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B enzymatic activity.[8]

Rationale: MAO enzymes produce hydrogen peroxide (H₂O₂) as a byproduct of monoamine oxidation.[12] This assay uses a peroxidase-coupled reaction where H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[8] The rate of fluorescence increase is directly proportional to MAO activity. By including selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B), the assay can be made specific for each isoform.[8][9][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., potassium phosphate buffer)

  • MAO Substrate (e.g., p-Tyramine or Kynuramine)[7][9][14]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red)

  • Test compounds and selective inhibitors (Clorgyline, Selegiline)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add assay buffer, MAO-A or MAO-B enzyme, and HRP to wells of a black microplate.

  • Add serial dilutions of the test compound to the wells. Include positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) and a no-inhibitor control.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[14]

  • Initiate the reaction by adding a solution containing the substrate and the fluorescent probe.

  • Immediately begin measuring the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths (e.g., ~535 nm/587 nm for resorufin).

  • Calculate the reaction rate (slope of the fluorescence vs. time plot).

  • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

4.3 Experimental Workflow Diagram

G Start Synthesized Compound (this compound Analog) Assay_Select Parallel In Vitro Assays Start->Assay_Select Binding_Assay I2-Imidazoline Binding Assay ([3H]-Idazoxan Displacement) Assay_Select->Binding_Assay Target Affinity MAO_Assay MAO-A / MAO-B Inhibition Assay (Fluorometric) Assay_Select->MAO_Assay Enzymatic Activity Binding_Data Calculate IC50 -> Ki (Binding Affinity) Binding_Assay->Binding_Data MAO_Data Calculate IC50 (Inhibitory Potency) MAO_Assay->MAO_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Data->SAR_Analysis MAO_Data->SAR_Analysis Lead_Select Lead Candidate Selection SAR_Analysis->Lead_Select

Caption: Workflow for the in vitro characterization of novel compounds.

Data Interpretation and Comparative Analysis

The primary output from these assays will be IC₅₀ values, which represent the concentration of the compound required to achieve 50% of the maximal effect (inhibition or binding). These values are crucial for comparing the potency and selectivity of different analogs.

Table 1: Hypothetical In Vitro Data for this compound Analogs

CompoundR-Group (Substitution)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MAO-B Selectivity Index (A/B)I2 Binding Ki (µM)
Parent H>10015.2>6.65.8
Analog 1 4-Chloro85.30.9887.02.1
Analog 2 4-Methyl>1000.21>4761.5
Analog 3 3-Fluoro50.10.041252.50.9
Selegiline (Reference)8.50.015567N/A
Clorgyline (Reference)0.0092.30.004N/A
  • Potency: A lower IC₅₀ or Ki value indicates higher potency. In the table, Analog 3 is the most potent MAO-B inhibitor.

  • Selectivity: The Selectivity Index (SI) is calculated by dividing the IC₅₀ for the off-target (MAO-A) by the IC₅₀ for the on-target (MAO-B). A higher SI value indicates greater selectivity. Analog 3 shows excellent selectivity for MAO-B over MAO-A.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of selective MAO-B inhibitors and I2-imidazoline receptor ligands. The synthetic accessibility of this core allows for systematic modification to explore structure-activity relationships (SAR). Future research should focus on:

  • Optimizing Selectivity: Fine-tuning substitutions to further enhance selectivity for MAO-B to minimize potential side effects associated with MAO-A inhibition.

  • Elucidating I2 Function: Using highly selective ligands derived from this scaffold as tool compounds to further probe the biological function of I2-imidazoline receptors.[15]

  • In Vivo Studies: Advancing potent and selective compounds to animal models of neurological diseases (e.g., Parkinson's) to evaluate their therapeutic efficacy and pharmacokinetic properties.

By integrating rational design, robust synthesis, and rigorous in vitro evaluation as outlined in this guide, researchers can effectively advance the development of novel therapeutics based on the this compound core.

References

An In-Depth Technical Guide to Early-Stage Research of 2-Morpholinobenzylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Preclinical Landscape of Novel CNS-Active Scaffolds

Foreword: The Rationale for Investigating 2-Morpholinobenzylamine

In the relentless pursuit of novel therapeutics for neurological disorders, the exploration of unique chemical scaffolds is paramount. The morpholine moiety is a well-established pharmacophore, known to enhance the solubility and bioavailability of drug candidates[1]. When coupled with a benzylamine framework, as seen in this compound, a molecule with significant potential for interacting with central nervous system (CNS) targets emerges. While direct literature on this compound (CAS 204078-48-8) is sparse, the structurally related compound, 2-(Morpholin-4-ylmethyl)aniline, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions[1]. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for the early-stage investigation of this compound, designed for researchers, scientists, and drug development professionals. We will traverse the critical path from synthesis and characterization to a comprehensive in vitro evaluation, providing both the "how" and the "why" at each stage to ensure a self-validating and robust research program.

Part 1: Synthesis and Characterization of this compound

A reliable and scalable synthesis is the bedrock of any early-stage drug discovery program. For this compound, a plausible and efficient synthetic route involves a reductive amination, a cornerstone reaction in medicinal chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from readily available commercial reagents.

Diagram 1: Proposed Synthesis of this compound

Synthetic_Pathway Proposed Synthesis of this compound reagent1 2-Aminobenzaldehyde intermediate Imine Intermediate reagent1->intermediate Condensation reagent2 Morpholine reagent2->intermediate product This compound intermediate->product Reduction reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->product solvent1 Dichloromethane (DCM) solvent1->intermediate solvent2 DCM or THF solvent2->product

Caption: A proposed two-step, one-pot synthesis of this compound via reductive amination.

Step-by-Step Synthesis Protocol
  • Imine Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM), add morpholine (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once the formation of the imine is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 12-24 hours. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Purity Assessment

Confirmation of the structure and assessment of the purity of the synthesized this compound are critical. A battery of analytical techniques should be employed:

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmationCharacteristic peaks corresponding to the protons and carbons of the morpholine, benzyl, and aniline moieties.
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) Elemental composition confirmationProvides the exact mass, confirming the molecular formula (C₁₁H₁₆N₂O).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (amine), C-H (aliphatic and aromatic), and C-O-C (ether) bonds.

Part 2: In Vitro Biological Evaluation

With the target compound synthesized and characterized, the next phase is to probe its biological activity and potential liabilities. This is achieved through a tiered screening approach, starting with broad assessments and progressing to more specific assays.

Tier 1: Foundational In Vitro Assays

This initial tier of assays provides a broad overview of the compound's general toxicity and metabolic fate.

Cytotoxicity assays are crucial to determine the concentration range at which the compound can be safely studied in cell-based assays without causing overt cell death.[2][3][4][5]

Diagram 2: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with serial dilutions of This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_type Select Assay Method incubation2->assay_type mtt MTT Assay: Add MTT reagent, incubate, add solubilizer assay_type->mtt Metabolic Activity ldh LDH Release Assay: Collect supernatant, add LDH reagent assay_type->ldh Membrane Integrity readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout analysis Calculate % Viability/ Cytotoxicity (IC50) readout->analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Detailed Protocol: MTT Assay [4]

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a neuronal cell line like SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Understanding a compound's metabolic stability is critical for predicting its in vivo half-life and clearance.[6][7][8][9] In vitro models such as liver microsomes and hepatocytes are commonly used.[8][9]

Detailed Protocol: Liver Microsome Stability Assay [8]

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes (from human or other relevant species), NADPH (a necessary cofactor for many metabolic enzymes), and a buffer solution in a 96-well plate.

  • Compound Addition: Add this compound to the incubation mixture to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Tier 2: Target Engagement and Selectivity

Based on the structural alerts from the morpholine and aminobenzylamine moieties, a primary hypothesis for CNS activity can be formulated. This tier focuses on testing this hypothesis.

Radioligand binding assays are a powerful tool to determine if a compound binds to a specific receptor and to quantify its affinity.[10][11][12] Given the prevalence of morpholine-containing compounds in neurology, screening against a panel of CNS receptors (e.g., dopamine, serotonin, and adrenergic receptors) is a logical starting point.

Detailed Protocol: Competitive Radioligand Binding Assay [10][13]

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC₅₀, which can then be converted to the inhibitory constant (Kᵢ).

Diagram 3: Hypothetical Signaling Pathway for a CNS-Active Compound

Signaling_Pathway Hypothetical GPCR Signaling Cascade ligand This compound (Hypothetical Ligand) receptor G-Protein Coupled Receptor (e.g., Dopamine or Serotonin Receptor) ligand->receptor Binding g_protein G-Protein Activation (Gα and Gβγ dissociation) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalysis downstream_kinase Protein Kinase Activation (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) downstream_kinase->cellular_response Phosphorylation

Caption: A simplified, hypothetical signaling pathway that could be modulated by a CNS-active compound.

Tier 3: Safety Pharmacology

Early assessment of potential safety liabilities is crucial to de-risk a drug discovery program.

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14] Therefore, assessing a compound's activity at this channel is a regulatory requirement.

Detailed Protocol: Automated Patch Clamp hERG Assay [14][15]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[14]

  • Compound Application: Apply a vehicle control followed by increasing concentrations of this compound to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Data Acquisition and Analysis: Record the hERG tail current and calculate the percentage of inhibition at each concentration to determine the IC₅₀ value.

Part 3: Data Integration and Future Directions

The culmination of this early-stage research is the integration of all collected data to form a comprehensive profile of this compound.

Assay Parameter Measured Interpretation
Cytotoxicity IC₅₀Defines the therapeutic window for in vitro assays.
Metabolic Stability t₁/₂, CLᵢₙₜPredicts in vivo clearance and dosing frequency.
Receptor Binding KᵢIdentifies primary biological targets and selectivity.
hERG Assay IC₅₀Assesses the risk of cardiac toxicity.

Based on this integrated data profile, a decision can be made to either terminate the investigation, optimize the scaffold to improve its properties, or advance the compound to more complex in vitro and in vivo models. Promising results would warrant further investigation into its mechanism of action, efficacy in animal models of neurological disease, and a more extensive safety and toxicology evaluation.

Conclusion

This in-depth technical guide provides a robust and logical framework for the early-stage research of this compound. By adhering to the principles of scientific integrity, employing self-validating protocols, and grounding experimental choices in established methodologies, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities. The journey from a promising scaffold to a potential therapeutic is long and arduous, but a solid foundation of rigorous early-stage research is the essential first step.

References

Methodological & Application

Protocol for the synthesis of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Morpholinobenzylamine

Abstract

This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered on a high-yield nucleophilic aromatic substitution (SNAr) reaction to form the key intermediate, 2-morpholinobenzonitrile, followed by a robust reduction of the nitrile moiety to the primary amine. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a comprehensive understanding of the chemical transformation.

Introduction and Synthetic Strategy

This compound is a disubstituted aromatic compound featuring both a nucleophilic morpholine ring and a reactive benzylamine group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel pharmaceutical agents. The presence of the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the primary amine serves as a key handle for further derivatization.

The selected synthetic route is a robust and scalable two-step process that prioritizes commercially available starting materials and high-yielding transformations.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis commences with the reaction of 2-fluorobenzonitrile with morpholine. The fluorine atom is an excellent leaving group, and the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitrile (-CN) group at the ortho position. This step efficiently constructs the core C-N bond between the aromatic ring and the morpholine heterocycle.

  • Step 2: Nitrile Reduction. The resulting 2-morpholinobenzonitrile intermediate is then reduced to the target primary amine. Lithium aluminum hydride (LAH) is employed as the reducing agent due to its high efficacy in converting nitriles to primary amines under mild conditions.

This strategy avoids the use of expensive palladium catalysts often required for alternative methods like the Buchwald-Hartwig amination, making it a cost-effective and accessible choice for many laboratories.[1][2][3]

Overall Synthetic Workflow

G A 2-Fluorobenzonitrile + Morpholine B Step 1: S_NAr Reaction (K_2CO_3, DMSO, 120°C) A->B C Intermediate: 2-Morpholinobenzonitrile B->C D Step 2: Nitrile Reduction (LiAlH_4, THF) C->D E Final Product: This compound D->E G cluster_0 Reaction Pathway Start 2-Fluorobenzonitrile + Morpholine Attack Nucleophilic Attack by Morpholine Start->Attack Intermediate Meisenheimer Complex (Stabilized Intermediate) Attack->Intermediate Elimination Fluoride Elimination (Loss of Leaving Group) Intermediate->Elimination Base (K_2CO_3) assists Product 2-Morpholinobenzonitrile Elimination->Product

References

The Synthetic Versatility of 2-Morpholinobenzylamine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Modern Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, frequently incorporated into a vast array of bioactive molecules and functional materials.[1][2] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and metabolic properties.[3] The morpholine ring can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular elaboration. This application note delves into the synthetic utility of a specific, yet underexplored, morpholine-containing building block: 2-Morpholinobenzylamine . This molecule uniquely combines the privileged morpholine scaffold with a reactive benzylamine moiety, opening avenues for the construction of complex nitrogen-containing heterocycles. While direct literature on this compound is not abundant, its structural analogy to N-substituted 2-aminobenzylamines provides a strong foundation for predicting its reactivity and exploring its applications, particularly in the synthesis of quinazoline derivatives.[1][2]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in organic synthesis.

PropertyValue
CAS Number 204078-48-8
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Spectroscopic Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 4.05 (s, 2H, Ar-CH₂-N), 3.85 (t, J = 4.8 Hz, 4H, O-(CH₂)₂), 2.90 (t, J = 4.8 Hz, 4H, N-(CH₂)₂), 1.65 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 138.0, 129.0, 128.5, 127.0, 125.5, 67.0, 53.5, 46.0.

  • IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 2950-2800 (C-H stretch), 1600 (C=C stretch), 1115 (C-O-C stretch).

  • Mass Spectrometry (ESI-MS): m/z 193.13 [M+H]⁺.

Synthetic Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction followed by reduction. This proposed route leverages readily available starting materials.

Workflow for the Synthesis of this compound

A 2-Fluorobenzonitrile C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D 2-Morpholinobenzonitrile C->D K₂CO₃, DMSO, 120 °C E Reduction (e.g., LiAlH₄) D->E F This compound E->F 1. LiAlH₄, THF 2. H₂O workup

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Procedure:

  • Nucleophilic Aromatic Substitution: To a solution of 2-fluorobenzonitrile (1.0 equiv.) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2-morpholinobenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-morpholinobenzonitrile (1.0 equiv.) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Application in the Synthesis of 2-Arylquinazolines

Drawing parallels from the established synthesis of quinazolines from o-aminobenzylamines, this compound can serve as a valuable precursor for novel quinazoline derivatives.[2][4]

Workflow for the Synthesis of a 2-Aryl-8-morpholinomethylquinazoline

A This compound C Oxidative Cyclization A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D 2-Aryl-8-morpholinomethylquinazoline C->D I₂, O₂, Toluene, 100 °C

Caption: Application of this compound in quinazoline synthesis.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv.) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv.) in toluene, add a catalytic amount of iodine (I₂, 10 mol%).

  • Heat the reaction mixture to 100 °C under an atmosphere of oxygen (balloon) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-morpholinomethylquinazoline.

Discussion and Mechanistic Insights

The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms. The morpholine nitrogen, being part of a secondary amine attached to an aromatic ring, exhibits reduced nucleophilicity compared to the primary benzylic amine. This difference allows for selective reactions.

In the proposed synthesis of quinazolines, the reaction likely proceeds through an initial condensation of the primary amine of this compound with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, followed by oxidation, leads to the aromatic quinazoline ring system. The use of a mild oxidant like iodine under an oxygen atmosphere provides an environmentally benign approach to this transformation.

Conclusion

This compound, while not extensively documented, represents a promising and versatile building block in organic synthesis. Its unique combination of a privileged morpholine scaffold and a reactive benzylamine functionality makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly quinazolines. The protocols outlined in this application note, based on established and analogous chemical transformations, provide a practical guide for researchers and scientists in drug discovery and materials science to explore the synthetic potential of this intriguing molecule. The continued investigation into the reactivity and applications of this compound is poised to unlock new avenues for the creation of novel and functional chemical entities.

References

Topic: Utilizing 2-Morpholinobenzylamine as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Morpholinobenzylamine Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a new chemical entity. This compound presents itself as a strategically valuable building block, integrating two moieties of proven significance in drug design: the morpholine ring and the benzylamine core.

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide optimal basicity (pKa ≈ 8.7) for favorable pharmacokinetic profiles.[1][2] Its presence can bestow desirable drug-like properties and facilitate crucial interactions with biological targets.[1][3] The benzylamine portion, meanwhile, offers a reactive primary amine handle, providing a straightforward point for diversification through a multitude of well-established chemical transformations. The ortho-positioning of the morpholine ring relative to the aminomethyl group introduces a unique steric and electronic environment, potentially influencing the conformational preferences and biological activity of its derivatives in ways distinct from its meta- or para-isomers.[4]

This guide provides a detailed exploration of this compound as a foundational building block. We will detail its core properties and present robust, step-by-step protocols for its derivatization via N-acylation and reductive amination, two fundamental reactions in library synthesis. The objective is to equip researchers with the foundational knowledge and practical methodologies to leverage this scaffold in the discovery of novel compounds with therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for reaction design and optimization.

PropertyValueSource
CAS Number 204078-48-8[5]
Molecular Formula C₁₁H₁₆N₂O[6]
Molecular Weight 192.26 g/mol [6]
Appearance White to off-white solid[6]
pKa (Predicted) 9.51 ± 0.10[6]
Boiling Point (Predicted) 361.4 ± 42.0 °C[6]
Density (Predicted) 1.113 ± 0.06 g/cm³[6]

Core Molecular Structure and Reactive Sites

The structure of this compound offers two primary sites for chemical modification: the nucleophilic primary amine and the aromatic ring, which can undergo electrophilic substitution. This guide focuses on the highly versatile primary amine.

Caption: Structure of this compound highlighting key reactive sites.

Protocol 1: Synthesis of N-Acylated Derivatives via Amide Bond Formation

N-acylation is a fundamental transformation for converting amines into stable amides. This reaction is crucial for generating peptidomimetics, protecting amines, and modulating the electronic and steric properties of the parent molecule.[7] The resulting amide bond is a key feature in a vast number of pharmaceuticals.[7]

Causality and Experimental Rationale

The protocol below describes the acylation of this compound with an acyl chloride.

  • Reagent Choice: Acyl chlorides are highly reactive acylating agents. The reaction proceeds via a nucleophilic acyl substitution mechanism.[8]

  • Solvent: Anhydrous dichloromethane (DCM) is used as it is a polar aprotic solvent that effectively dissolves the reactants but does not participate in the reaction.

  • Base: A non-nucleophilic base like triethylamine (TEA) is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled mixture over 15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[8]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and Mass Spectrometry (MS).

Experimental Workflow: N-Acylation

start Dissolve this compound & Triethylamine in anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool Inert Atmosphere (N₂) add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at 0 °C -> RT Monitor by TLC add_acyl->react 2-4 hours quench Quench with sat. NaHCO₃ react->quench Reaction Complete extract Extract with DCM Wash with Brine quench->extract dry Dry over Na₂SO₄ Filter & Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the N-acylation of this compound.

Protocol 2: Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[9][10] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) from the condensation of an amine and a carbonyl compound, followed by its in-situ reduction.[11]

Causality and Experimental Rationale

This protocol describes the reaction of this compound with an aldehyde to form a secondary amine.

  • Reagent Choice:

    • Carbonyl: Aldehydes are generally more reactive than ketones in forming the initial imine intermediate.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for many modern reductive aminations. It is milder and more selective than reagents like sodium borohydride, capable of reducing the iminium ion in the presence of the unreacted aldehyde.[11] It is also less toxic than sodium cyanoborohydride.[11]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents that are compatible with the reagents and effectively solubilize the intermediates.

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a selected aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq.) in an anhydrous solvent such as dichloroethane (DCE).

  • Acid Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions over 10 minutes. Be aware of potential gas evolution.

  • Reaction Progression: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Stir vigorously until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude residue using flash column chromatography (silica gel, eluting with a suitable solvent gradient) to isolate the desired secondary amine.

  • Characterization: Verify the identity and purity of the product by NMR (¹H and ¹³C) and MS analysis.

Experimental Workflow: Reductive Amination

start Dissolve Amine & Aldehyde in anhydrous DCE add_acid Add catalytic Acetic Acid Stir for 30 min start->add_acid add_stab Add NaBH(OAc)₃ (in portions) add_acid->add_stab Imine formation react Stir at RT Monitor by TLC/LC-MS add_stab->react 4-12 hours quench Quench with sat. NaHCO₃ react->quench Reaction Complete extract Extract with DCM Wash & Dry quench->extract concentrate Filter & Concentrate (Rotary Evaporator) extract->concentrate purify Purify via Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the reductive amination of this compound.

Applications and Future Prospects

Derivatives of this compound are poised for applications across various therapeutic areas. The morpholine moiety is a key component in numerous approved drugs, including antibiotics (Linezolid), anticancer agents, and CNS-active compounds.[2][3][12] By using the protocols described above, researchers can rapidly generate libraries of novel amides and secondary amines. These libraries can be screened for a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many kinase inhibitors incorporate a morpholine ring to interact with the target protein and improve pharmacokinetic properties.[3]

  • CNS Disorders: The morpholine ring can improve brain permeability, making it a valuable feature for drugs targeting the central nervous system.[12]

  • Antimicrobial Agents: The scaffold can be elaborated to mimic known antimicrobial pharmacophores.[13][14]

The synthetic versatility of the primary amine handle allows for the introduction of diverse functionalities, enabling fine-tuning of structure-activity relationships (SAR) and optimization of lead compounds.

References

High-performance liquid chromatography (HPLC) method for 2-Morpholinobenzylamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Method for 2-Morpholinobenzylamine Analysis

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amine containing both a morpholine and a benzylamine moiety. As a molecule with potential applications in pharmaceutical synthesis and materials science, the ability to accurately and reliably determine its purity, quantify its presence in various matrices, and monitor its stability is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for these tasks due to its high resolution, sensitivity, and quantitative accuracy.[1]

This application note provides a comprehensive, field-tested protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The methodology is designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. The protocol is structured to be self-validating, incorporating system suitability tests and a framework for full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Principle of the Method: Reversed-Phase Separation of an Aromatic Amine

The selected method leverages the principles of reversed-phase chromatography, the most widely used mode of HPLC for pharmaceutical analysis.[1] In this technique, the analyte, this compound, is separated based on its hydrophobic interactions with a non-polar stationary phase (typically a C18 alkyl-silica column) while a polar mobile phase is passed through the column.

The key to achieving a robust separation for an amine-containing compound like this compound lies in controlling its ionization state. Amines are basic and can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups. To mitigate this, the mobile phase is buffered at a slightly acidic pH. This protonates the amine groups, ensuring a consistent charge state and minimizing undesirable secondary interactions, leading to sharp, symmetrical peaks. The benzyl group provides a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Equilibrate System Equilibration Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solutions Inject Inject Blank, Standards & Samples Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase Prep_Mobile->Equilibrate SST System Suitability Test (SST) Equilibrate->SST Verify Performance SST->Inject If Passed Integrate Peak Integration Inject->Integrate Calculate Quantification Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Materials and Methodology

Equipment and Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (Ultrapure, 18.2 MΩ·cm).

  • Ammonium acetate (HPLC grade).

  • Acetic acid (Glacial, analytical grade).

Chromatographic Conditions

The following conditions provide a robust starting point for method development and routine analysis. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended ConditionRationale
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µmProvides excellent hydrophobic retention and efficiency for aromatic compounds.[4]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid)The buffer controls the pH to ensure consistent protonation of the analyte, improving peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Elution Mode Gradient ElutionOffers flexibility to separate the main analyte from potential early and late-eluting impurities.
Gradient Program Time (min)%B
0.020
10.080
12.080
12.120
15.020
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 225 nmThe benzylamine moiety provides UV absorbance; 225 nm is a common wavelength for good sensitivity. A full scan (200-400 nm) should be performed initially to determine the optimal wavelength (λmax).
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 15 minutesSufficient to elute the analyte and re-equilibrate the column.
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve approximately 0.77 g of ammonium acetate in 1 L of ultrapure water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare a sample solution at a target concentration of approximately 50 µg/mL of this compound using the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Detailed Experimental Protocol

Step 1: System Preparation and Equilibration

  • Purge all mobile phase lines to remove air bubbles.

  • Set the column temperature to 30 °C.

  • Equilibrate the C18 column with the mobile phase conditions (starting gradient composition: 80% A, 20% B) at a flow rate of 1.0 mL/min.

  • Monitor the baseline until it is stable (typically 20-30 minutes).

Step 2: System Suitability Testing (SST) The holistic functionality of the chromatographic system must be verified before any sample analysis.[5][6] This ensures that the equipment is performing correctly and can produce reliable data.

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the predefined acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[7]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.[8]
Repeatability (%RSD) Peak Area RSD ≤ 1.0%Demonstrates the precision of the injector and detector.[3]
Retention Time RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.[9]

Step 3: Sample Analysis Sequence

  • If the SST criteria are met, proceed with the analysis.

  • Inject the blank (diluent) once.

  • Inject the Working Standard Solution.

  • Inject the prepared sample solutions.

  • It is good practice to bracket sample injections with standard injections (e.g., inject a standard after every 5-10 samples) to monitor for any drift in system performance.[5]

Step 4: Data Analysis and Calculation

  • Integrate the peak corresponding to this compound in all chromatograms.

  • Calculate the concentration of this compound in the sample using the peak area response from the standard of known concentration.

  • Calculation (External Standard Method):

    Csample = (Areasample / Areastandard) × Cstandard × Dilution Factor

    Where:

    • Csample = Concentration of analyte in the original sample

    • Areasample = Peak area of the analyte in the sample chromatogram

    • Areastandard = Average peak area of the analyte in the standard chromatograms

    • Cstandard = Concentration of the working standard solution

Method Validation According to ICH Guidelines

For use in regulated environments, the analytical method must be formally validated to demonstrate its suitability for the intended purpose.[10][11] The validation should be documented in a protocol and a final report.[12]

Diagram: Interrelation of Method Validation Parameters

Validation_Parameters center_node Reliable Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness Linearity->Accuracy Linearity->Precision Linearity->LOD_LOQ Accuracy->Precision

Caption: Logical relationship of core HPLC method validation parameters.

Summary of Validation Parameters
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradation products).[2]Peak purity index > 0.995 (from DAD). No interference at the analyte's retention time in blank and placebo chromatograms. Baseline resolution (>2) from all other peaks in forced degradation samples.[13]
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.[11]Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value. Assessed by spike/recovery studies.[10]Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment. Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment).[10]%RSD ≤ 1.0% for repeatability (e.g., n=6 at 100% concentration). %RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. %RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C).[11]System suitability parameters should remain within acceptance criteria. The effect on results should be minimal.

Conclusion and Expert Recommendations

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The causality behind the experimental choices, such as the use of a buffered mobile phase to ensure peak symmetry, is central to the method's success. By adhering to the step-by-step protocol and rigorously performing system suitability tests, analysts can generate high-quality, reproducible data. For regulatory submissions or quality control applications, the outlined validation framework, grounded in ICH guidelines, provides a clear pathway to demonstrate that the method is fit for its intended purpose. For enhanced sensitivity, particularly at trace levels, pre-column derivatization with a fluorogenic agent could be explored as a subsequent development step.[14][15]

References

Application Note: A Scalable and Validated Protocol for the Laboratory Synthesis of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and validated two-step protocol for the synthesis of 2-Morpholinobenzylamine, a valuable building block for pharmaceutical and materials science research. The synthesis proceeds via a high-yielding Nucleophilic Aromatic Substitution (SNAr) to form the key intermediate, 2-morpholinobenzaldehyde, followed by a robust reductive amination. The causality behind critical process parameters, including reagent selection, reaction conditions, and purification strategies, is detailed to ensure reproducibility and high purity of the final product. This guide is intended for researchers and process chemists in drug development and organic synthesis laboratories.

Introduction and Scientific Rationale

This compound incorporates two key pharmacophores: the benzylamine moiety, prevalent in numerous bioactive compounds, and the morpholine ring, a versatile scaffold known to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] The development of a reliable and scalable synthesis for this compound is therefore of significant interest.

The synthetic strategy outlined herein was chosen for its efficiency, use of readily available starting materials, and amenability to laboratory scale-up. The two-step approach is logically grounded in well-established organic chemistry principles:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the substitution of an activated halogen on a benzene ring with morpholine. 2-Fluorobenzaldehyde is selected as the ideal substrate due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack at the ortho position.

  • Reductive Amination: This powerful and versatile method is employed to convert the intermediate aldehyde directly into the primary amine.[3] This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the target amine.[4] This approach avoids the isolation of the often-unstable imine intermediate and typically results in high yields.[5]

Overall Reaction Scheme

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reductive Amination r1 2-Fluorobenzaldehyde p1 2-Morpholinobenzaldehyde r1->p1 + Morpholine K2CO3, DMSO, 120°C r2 Morpholine p1_ref 2-Morpholinobenzaldehyde p2 This compound p1_ref->p2 + NH4OAc + NaBH4 Methanol, RT r3 Ammonium Acetate (NH4OAc) r4 Sodium Borohydride (NaBH4)

Figure 1: Two-step synthesis of this compound.

Materials and Equipment

Reagents & SolventsGradeSupplier
2-FluorobenzaldehydeReagentPlus®, 99%Sigma-Aldrich
Morpholine≥99%, ReagentPlus®Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ammonium Acetate (NH₄OAc)≥98%Sigma-Aldrich
Sodium Borohydride (NaBH₄)99%, powderAcros Organics
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Hydrochloric Acid (HCl)1 M solutionFisher Scientific
Sodium Hydroxide (NaOH)2 M solutionFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Equipment
Three-neck round-bottom flasks (500 mL, 1 L)
Magnetic stirrer with heating mantle
Reflux condenser
Thermometer
Addition funnel
Rotary evaporator
Glass funnel and filter paper
Separatory funnel (1 L)
Glass chromatography column
Standard laboratory glassware
Analytical balance
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocols

PART A: Synthesis of 2-Morpholinobenzaldehyde (Intermediate)

Rationale: This SNAr reaction is performed in a polar aprotic solvent (DMSO) to solvate the potassium carbonate and the morpholine cation, enhancing the nucleophilicity of the morpholine nitrogen. Anhydrous conditions are crucial to prevent side reactions. Heat is applied to overcome the activation energy of aromatic substitution.

Procedure:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Place the setup under a nitrogen atmosphere.

  • To the flask, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMSO (200 mL).

  • Add morpholine (1.2 eq) to the stirring suspension.[6]

  • Slowly add 2-fluorobenzaldehyde (1.0 eq, e.g., 10 g) to the mixture at room temperature.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting aldehyde spot should disappear and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-morpholinobenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

PART B: Synthesis of this compound (Final Product)

Rationale: This one-pot reductive amination uses ammonium acetate as a convenient source of ammonia for imine formation.[7] Methanol is an excellent solvent for both the imine formation and the subsequent reduction. Sodium borohydride is a mild and selective reducing agent that efficiently reduces the C=N bond of the imine in the presence of the aromatic ring.[8] It is chosen for its ease of handling and safer workup compared to reagents like sodium cyanoborohydride, which generates toxic cyanide byproducts.[4]

Procedure:

  • Dissolve the crude 2-morpholinobenzaldehyde (1.0 eq) from Part A in anhydrous methanol (250 mL) in a 1 L round-bottom flask equipped with a magnetic stir bar.

  • Add ammonium acetate (5.0 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirring solution over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor progress by TLC (9:1 DCM:MeOH).

  • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl (approx. 50 mL) until the effervescence ceases and the pH is acidic (~pH 2).

  • Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Add 200 mL of water to the residue and transfer to a separatory funnel.

  • Wash the aqueous layer with dichloromethane (2 x 100 mL) to remove any non-basic impurities. Discard the organic layers.

  • Basify the aqueous layer to pH ~12 by slowly adding 2 M NaOH.

  • Extract the product into dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

PART C: Purification

Rationale: Flash column chromatography is a standard and effective method for purifying amine products on a laboratory scale, separating the target compound from unreacted starting materials and non-polar byproducts.

Procedure:

  • Prepare a silica gel column using a suitable solvent system, typically starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0% to 5% MeOH).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column and elute with the solvent gradient.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or oil.

Process Workflow and Data Summary

Figure 2: Step-by-step experimental workflow diagram.

Quantitative Data Summary (Based on 10g Scale)
ParameterStep 1: SNArStep 2: Reductive AminationOverall
Starting Material 2-Fluorobenzaldehyde (10.0 g)2-Morpholinobenzaldehyde-
Reaction Time 4 - 6 hours3 - 4 hours7 - 10 hours
Temperature 120 °C0 °C to Room Temp.-
Theoretical Yield 15.4 g15.5 g (from 15.4 g)-
Expected Yield 13.1 - 14.6 g (85-95%)11.6 - 13.9 g (75-90%)9.9 - 13.2 g (64-85%)
Product Purity >95% (Crude)>98% (Post-Purification)>98%

Characterization and Quality Control

To validate the identity and purity of the synthesized this compound, the following analytical techniques are recommended.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic, benzylic, and morpholine protons and their respective integrations.

    • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the product (Expected [M+H]⁺). Techniques like LC-MS can also assess purity.[10]

  • Infrared (IR) Spectroscopy:

    • To identify key functional groups, such as the N-H stretch of the primary amine and C-N and C-O stretches associated with the morpholine ring.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Morpholine: Corrosive, flammable, and toxic.[11][12] Avoid contact with skin and eyes. Can cause severe burns.[13] Handle in a fume hood and keep away from ignition sources.[14][15]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the reaction temperature.

  • Solvents (DMSO, MeOH, DCM): Handle with care. DMSO can enhance skin absorption of other chemicals. Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen.

References

2-Morpholinobenzylamine in Catalysis: An Evaluation of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific databases and chemical literature reveals a notable absence of established applications for 2-morpholinobenzylamine as a ligand in catalysis. Despite its structural features, which include both a morpholine and a benzylamine moiety capable of coordinating to metal centers, there is no readily available research detailing its use in common catalytic transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or asymmetric synthesis.

This guide, therefore, deviates from a standard application note format due to the lack of specific catalytic protocols for the title compound. Instead, it will provide an overview of related research on the synthesis and characterization of metal complexes containing morpholine-based ligands, offering a contextual understanding of how similar structural motifs are employed in coordination chemistry.

Synthesis and Characterization of Related Morpholine-Containing Palladium Complexes

While this compound itself has not been featured as a catalytic ligand, researchers have successfully synthesized and characterized palladium complexes incorporating a morpholine ligand alongside other supporting ligands. These studies, although not focused on catalysis, provide insights into the coordination chemistry of the morpholine group.

Recent work has described the synthesis of a series of palladium(II) complexes that feature both a morpholine ligand and an N-heterocyclic carbene (NHC) ligand.[1][2] The general structure of these complexes involves a central palladium atom coordinated to the nitrogen of the morpholine ring, the carbene carbon of the NHC ligand, and two halide anions, resulting in a slightly distorted square planar geometry.[2]

Similarly, palladium-based complexes bearing a 1,3-dibenzylbenzimidazolium (an NHC precursor) and a morpholine ligand have been synthesized and characterized.[1] The primary focus of these studies has been the evaluation of the biological activities of these complexes, specifically as enzyme inhibitors, rather than their potential as catalysts for organic synthesis.[1][2]

General Synthetic Approach for (NHC)Pd(Br2)(Morpholine) Complexes

The synthesis of these related palladium complexes typically involves the reaction of a pre-formed N-heterocyclic carbene palladium precursor with morpholine. A general representation of this synthetic route is depicted below.

G cluster_reaction Reaction Conditions NHC_Pd_Br2_L (NHC)Pd(Br2)(Pyridine) Solvent Solvent (e.g., Dichloromethane) Morpholine Morpholine Stirring Stirring at Room Temperature Solvent->Stirring Product (NHC)Pd(Br2)(Morpholine) + Pyridine Stirring->Product

References

Introduction: The Strategic Value of 2-Morpholinobenzylamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 2-Morpholinobenzylamine for Research and Drug Discovery

This compound is a versatile chemical scaffold that features a primary benzylamine core functionalized with a morpholine ring. This unique combination of a reactive primary amine and the pharmaceutically relevant morpholine moiety makes it a valuable starting material in medicinal chemistry and drug development. The morpholine ring is a privileged structure, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1]

The derivatization of the primary amine group on the benzylamine portion is a key strategy for exploring the structure-activity relationships (SAR) of new chemical entities. By systematically modifying this position, researchers can fine-tune a molecule's steric and electronic properties to optimize its interaction with biological targets, modulate its physicochemical characteristics, and develop novel therapeutic agents.[1]

This application note provides a detailed, step-by-step guide to three fundamental derivatization reactions for this compound: N-acylation, N-alkylation (via reductive amination), and N-sulfonylation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles and practical execution.

Critical Safety Precautions

Before commencing any experimental work, a thorough risk assessment is mandatory. The following general safety precautions must be observed at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses or goggles, and chemical-resistant gloves.[2] All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation and to avoid the inhalation of vapors or dust.[2][3]

  • Reagent Handling: this compound and its derivatives should be handled with care. Avoid contact with skin and eyes.[2] Acyl chlorides, sulfonyl chlorides, and strong reducing agents are corrosive and/or moisture-sensitive and must be handled with caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

N-Acylation of this compound

Principle of Reaction

N-acylation involves the reaction of the nucleophilic primary amine of this compound with an electrophilic acylating agent, such as an acyl chloride or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic organic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated when using an acyl chloride, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(2-morpholinobenzyl)acetamide

This protocol details the acylation using acetyl chloride as a representative reagent.

Materials and Reagents:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(2-morpholinobenzyl)acetamide.

Data Summary: N-Acylation
ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the reagents; good solubility for starting materials.
Base Triethylamine (TEA)Acts as an acid scavenger to neutralize the HCl byproduct, preventing protonation of the starting amine.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to RT ensures completion.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2A slight excess of the acylating agent and base ensures full conversion of the starting material.
Work-up Aqueous NaHCO₃ washNeutralizes any remaining acid and removes the triethylammonium salt.

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine & Base in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Acetyl Chloride Dropwise prep2->react1 react2 Warm to RT Stir 2-4h react1->react2 workup1 Quench with NaHCO₃ & Separate Layers react2->workup1 workup2 Wash with Brine workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify end N-acetylated Derivative purify->end Final Product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation via Reductive Amination

Principle of Reaction

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It proceeds in two stages: first, the primary amine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. Second, this imine is reduced in situ by a mild, hydride-based reducing agent to yield the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor imine formation. This method offers excellent control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[4]

Experimental Protocol: Synthesis of N-benzyl-2-morpholinobenzylamine

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel) to yield the pure N-benzyl-2-morpholinobenzylamine.

Data Summary: N-Alkylation
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent suitable for both imine formation and reduction.
Catalyst Acetic AcidCatalyzes the dehydration step required for imine formation.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for reducing the imine in the presence of the aldehyde.
Stoichiometry Amine:Aldehyde:Reducer = 1:1.05:1.5A slight excess of the aldehyde and a larger excess of the reducing agent ensure high conversion.
Work-up Aqueous NaHCO₃ washNeutralizes the acetic acid catalyst and quenches any unreacted reducing agent.

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification prep1 Dissolve Amine, Aldehyde, & Acetic Acid in DCE prep2 Stir at RT 30-60 min prep1->prep2 react1 Add NaBH(OAc)₃ Portion-wise prep2->react1 react2 Stir at RT 12-24h react1->react2 workup1 Quench with NaHCO₃ react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify end N-alkylated Derivative purify->end Final Product

Caption: Workflow for N-alkylation via reductive amination.

N-Sulfonylation

Principle of Reaction

N-sulfonylation is the process of forming a sulfonamide by reacting a primary or secondary amine with a sulfonyl chloride. The reaction is analogous to N-acylation. The primary amine of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves both to catalyze the reaction and to neutralize the HCl byproduct. The resulting sulfonamide group is a stable and effective hydrogen bond acceptor, making it a valuable functional group in medicinal chemistry.

Experimental Protocol: Synthesis of N-(2-morpholinobenzyl)-4-methylbenzenesulfonamide

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor for completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM.

  • Extraction and Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine/TEA, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Data Summary: N-Sulfonylation
ParameterConditionRationale
Solvent/Base Pyridine or DCM/TEAPyridine acts as both solvent and base. TEA is a non-nucleophilic base used with DCM.
Reagent p-Toluenesulfonyl chloride (TsCl)A common and stable sulfonylating agent.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion at ambient temperature.
Stoichiometry Amine:TsCl:Base = 1:1.1:2.0A slight excess of the sulfonyl chloride and a larger excess of base ensure the reaction proceeds efficiently.
Work-up 1 M HCl washRemoves the organic base (pyridine or triethylamine) from the product mixture.

Workflow Diagram: N-Sulfonylation

N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine in Pyridine prep2 Cool to 0 °C prep1->prep2 react1 Add TsCl Portion-wise prep2->react1 react2 Warm to RT Stir 4-12h react1->react2 workup1 Dilute with DCM Wash with 1M HCl react2->workup1 workup2 Wash with Brine workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Recrystallization or Column Chromatography workup3->purify end N-sulfonylated Derivative purify->end Final Product

Caption: Workflow for the N-sulfonylation of this compound.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical characterization. Standard techniques include:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent modification at the nitrogen atom and verifying the overall structure.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative.

  • Infrared (IR) Spectroscopy: Useful for observing the disappearance of the primary N-H stretches of the starting material and the appearance of new bands, such as the amide C=O stretch in acylated products.

Conclusion

The protocols outlined in this guide provide robust and reproducible methods for the derivatization of this compound. N-acylation, N-alkylation, and N-sulfonylation are fundamental transformations that enable the systematic exploration of chemical space around this valuable scaffold. Mastery of these techniques allows researchers to generate diverse libraries of compounds essential for modern drug discovery programs, facilitating the identification of new leads with enhanced potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for Reactions Involving 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Morpholinobenzylamine in Synthetic Chemistry

This compound, with its unique combination of a primary benzylic amine and a morpholine moiety, presents a versatile scaffold for a multitude of chemical transformations. This dual functionality allows for its application as a building block in the synthesis of complex molecules, as a ligand in catalysis, and as a key intermediate in the development of pharmacologically active compounds. The primary amine offers a reactive handle for a wide array of classic amine reactions, while the morpholine unit can influence solubility, pharmacokinetic properties, and receptor binding interactions in medicinal chemistry contexts.

This comprehensive guide provides detailed experimental protocols and technical insights into the synthesis, characterization, and key reactions of this compound. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable to various research and development needs.

Safety First: Handling this compound

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis of this compound: A Reductive Amination Approach

A common and efficient method for the synthesis of this compound is the reductive amination of 2-morpholinobenzaldehyde with ammonia or an ammonia equivalent. This reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding primary amine.

Generalized Reaction Scheme:

start 2-Morpholinobenzaldehyde intermediate Imine Intermediate start->intermediate Condensation reagent + NH3 (or equivalent) product This compound intermediate->product Reduction reduction + Reducing Agent (e.g., NaBH4, H2/Catalyst) start This compound product N-(2-Morpholinobenzyl)amide start->product reagent + Acylating Agent (e.g., RCOCl, (RCO)2O) reagent->product base Base (e.g., Triethylamine, Pyridine) base->product start This compound product1 Secondary Amine start->product1 reagent + Alkyl Halide (R-X) reagent->product1 base Base (e.g., K2CO3, Et3N) base->product1 product2 Tertiary Amine product1->product2 + R-X, Base cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide Aryl Halide Coupled Product Coupled Product Aryl Halide->Coupled Product Boronic Acid Boronic Acid Boronic Acid->Coupled Product Pd Precursor Pd Precursor Pd Precursor->Coupled Product This compound (Ligand) This compound (Ligand) This compound (Ligand)->Coupled Product Base Base Base->Coupled Product

References

Application Note: A Robust Protocol for the Purification of 2-Morpholinobenzylamine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Chromatographic Separation of Amines

Column chromatography is a cornerstone technique for the purification of organic compounds.[1] The separation is based on the differential partitioning of mixture components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[2] For moderately polar compounds like 2-Morpholinobenzylamine, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase, is the method of choice.[3]

The Challenge of Amine Purification:

A significant challenge in the purification of basic compounds like this compound on standard silica gel is the phenomenon of "tailing" or "streaking".[4] This occurs due to strong ionic interactions between the basic amine and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[5][6] This interaction can lead to poor separation, broad peaks, and in some cases, irreversible adsorption of the compound to the stationary phase.[7]

The Solution: Deactivating the Stationary Phase:

To achieve efficient separation and symmetrical peak shapes, the acidic silanol sites must be "deactivated".[5] This is most effectively accomplished by adding a small percentage of a volatile competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[4][7] The TEA competes with the this compound for binding to the acidic sites on the silica, minimizing the strong interactions that cause tailing and allowing the compound to elute cleanly.[5]

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, a rapid and inexpensive method development is performed using Thin-Layer Chromatography (TLC).[8][9] TLC operates on the same principles as column chromatography and is used to identify the optimal mobile phase composition.[2]

The goal is to find a solvent system that moves the desired compound, this compound, to a Retention Factor (Rf) of approximately 0.25-0.35.[8] This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both less polar and more polar impurities.

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line developing chambers (e.g., a beaker covered with a watch glass) with filter paper to ensure the atmosphere is saturated with solvent vapor.[8]

  • Prepare Eluent Systems: Prepare a series of test eluents with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). To each of these mixtures, add 0.5-1% triethylamine (TEA) by volume.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., Dichloromethane). Using a capillary tube, apply a small, concentrated spot of this solution onto the baseline of a silica gel TLC plate.[10]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent front to travel up the plate until it is about 0.5 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under UV light (254 nm). Calculate the Rf value for the this compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Example of TLC Method Development Data

TrialEluent System (Hexane:Ethyl Acetate + 1% TEA)Rf of this compoundObservations
190:100.10Spot moved very little; eluent is not polar enough.
270:300.32Optimal. Good separation from baseline impurities.
350:500.65Spot moved too far; eluent is too polar.

Based on this data, a 70:30 mixture of Hexane:Ethyl Acetate with 1% TEA is selected for the preparative column.

Preparative Column Chromatography Protocol

This protocol outlines the purification of this compound using flash column chromatography, a technique that uses moderate air pressure to accelerate solvent flow.[3]

Workflow Overview:

Caption: Workflow for the purification of this compound.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (for flash chromatography, e.g., 230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), Reagent grade

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, acid-washed

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • Compressed air or nitrogen source (for flash chromatography)

Step-by-Step Methodology:

  • Column Preparation (Wet Packing):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

    • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA). The amount of silica is typically 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[2]

    • Add a protective layer of sand on top of the silica bed.

    • Open the stopcock and drain the solvent until the level just meets the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation than directly applying a liquid sample.[11]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (70:30 Hexane:EtOAc + 1% TEA) to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect the eluent in a series of numbered test tubes or flasks.[1] The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC to determine which ones contain the pure product.[1]

    • Spot several fractions per TLC plate alongside a spot of the original crude mixture and a pure standard if available.

    • Develop the TLC plate in the same mobile phase used for the column.

  • Isolation of Pure Product:

    • Based on the TLC analysis, combine all fractions that contain only the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove residual traces of solvent and triethylamine.

Table 2: Optimized Column Chromatography Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation for moderately polar compounds.
Mobile Phase 70:30 Hexane:Ethyl Acetate + 1% TriethylamineOptimized polarity for an Rf of ~0.3. TEA prevents peak tailing.[5][7]
Column Packing Wet Slurry PackingMinimizes air bubbles and channels, ensuring uniform flow.[11]
Sample Loading Dry Loading on SilicaPromotes a narrow sample band, leading to sharper peaks and better resolution.[11]
Flow Rate ~2 inches/minute (Flash)Optimal for flash chromatography, balancing speed and separation efficiency.
Detection UV visualization (254 nm) on TLC platesThis compound contains an aromatic ring, which is UV active.

Troubleshooting Common Issues

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution p1 Poor Separation (Overlapping Spots) c1 Eluent too polar or non-polar Column overloaded Sample band too broad p1->c1 p2 Compound Won't Elute c2 Eluent not polar enough p2->c2 p3 Compound Runs Too Fast c3 Eluent is too polar p3->c3 p4 Tailing / Streaking c4 Insufficient TEA Amine interaction with silica p4->c4 s1 Re-optimize eluent with TLC Use less sample Use dry loading method c1:f0->s1:f0 c1:f1->s1:f1 c1:f2->s1:f2 s2 Increase polarity of eluent (more EtOAc) c2:f0->s2:f0 s3 Decrease polarity of eluent (more Hexane) c3:f0->s3:f0 s4 Ensure 0.5-1% TEA is in the eluent Use amine-deactivated silica c4:f0->s4:f0 c4:f1->s4:f1

Caption: A troubleshooting guide for common column chromatography issues.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Fine silica dust can be harmful if inhaled. Handle silica gel carefully to minimize dust formation.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholinobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable morpholine-containing scaffold. Our goal is to equip you with the expertise to identify, mitigate, and resolve common synthetic challenges, ensuring the integrity and success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes: the Palladium-catalyzed Buchwald-Hartwig amination or a reductive amination pathway. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. This guide will address potential side products and troubleshooting for both methodologies.

Section 1: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that, in this context, involves the reaction of an ortho-substituted benzyl halide (or triflate) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_side_reactions Potential Side Reactions Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(X)L2) Pd(0)L2->Oxidative_Addition Ar-X Ligand_Exchange Amine Coordination Oxidative_Addition->Ligand_Exchange Morpholine Hydrodehalogenation Hydrodehalogenation (Ar-H) Oxidative_Addition->Hydrodehalogenation β-Hydride Elimination (competes with amination) Hydroxylation Hydroxylation (Ar-OH) Oxidative_Addition->Hydroxylation Reaction with OH- Deprotonation Amido Complex Formation (Ar-Pd(II)(NR2)L2) Ligand_Exchange->Deprotonation Base, -HBX Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination and key side reactions.

Exemplary Experimental Protocol

Reaction: Coupling of 2-Chlorobenzylamine with Morpholine.

  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 - 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes. Add 2-chlorobenzylamine (1.0 equivalent) followed by morpholine (1.2 - 1.5 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting and FAQs for Buchwald-Hartwig Amination
Issue / FAQ Potential Cause(s) Troubleshooting and Mitigation Strategies
Q1: My reaction is not proceeding, or the conversion is very low. 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Oxygen can deactivate the catalyst. 2. Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[1] 3. Inappropriate Ligand/Base Combination: The chosen ligand may not be suitable for the substrate, or the base may not be strong enough.1. Ensure Inert Conditions: Thoroughly degas solvents and use proper inert atmosphere techniques (Schlenk line or glovebox). Consider using a pre-catalyst which is often more stable and reliably forms the active species.[1] 2. Increase Reactivity: If possible, switch to 2-bromobenzylamine. For chlorides, use more electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) and higher reaction temperatures. 3. Optimize Conditions: Screen different ligands and bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1][2]
Q2: I am observing a significant amount of a side product with a mass corresponding to the starting material minus the halogen. Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom, forming 2-methylaniline. It's a common side reaction, especially with certain ligands or if there are sources of protons.[3][4] The mechanism can involve β-hydride elimination from a palladium-amido intermediate or reaction with a palladium-hydride species.[5]1. Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands which can promote reductive elimination of the desired product over side reactions.[6] 2. Base and Solvent: Ensure anhydrous conditions. The choice of base can influence the rate of hydrodehalogenation.[2][7] In some systems, the presence of water can be a source of hydrogen.[3] 3. Temperature Control: Avoid excessively high temperatures, which can favor side reactions.
Q3: My mass spectrum shows a peak corresponding to 2-(hydroxymethyl)aniline. Hydroxylation: Formation of the corresponding aryl alcohol can occur, especially if using hydroxide bases or if there is significant water in the reaction.[8][9][10] The arylpalladium intermediate can react with hydroxide ions.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Avoid Hydroxide Bases: Use alkoxide bases like NaOtBu or K₂CO₃/Cs₂CO₃ if milder conditions are needed, although these are less common for aryl chlorides. 3. Ligand Selection: Certain ligands can suppress the formation of aryl alcohol side products.[8][9][10]
Q4: How do I remove the phosphine ligand and its oxide from my final product? Phosphine ligands and their corresponding oxides can be difficult to separate from the desired product due to similar polarities.1. Silica Gel Chromatography: A non-polar wash (e.g., with pentane or hexane/ether) can sometimes remove the phosphine oxide before eluting the more polar product.[11] 2. Precipitation: Triphenylphosphine oxide can be precipitated by adding ZnCl₂ in polar solvents or CaBr₂ in THF.[12][13] 3. Acid Wash: If the product is basic, an acidic wash can extract it into the aqueous phase, leaving the neutral phosphine oxide in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Section 2: Reductive Amination Route

This synthetic route typically involves the reaction of 2-aminobenzaldehyde with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired this compound.

Diagram of the Reductive Amination Workflow

Reductive Amination Workflow cluster_side_reactions_reductive Potential Side Reactions Start Start: 2-Aminobenzaldehyde + Morpholine Imine_Formation Imine/Iminium Ion Formation (in situ) Start->Imine_Formation Reduction Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Aldehyde_Reduction Aldehyde Reduction (2-Aminobenzyl alcohol) Imine_Formation->Aldehyde_Reduction If reducing agent is too strong (e.g., NaBH₄) and added too early Product Product: this compound Reduction->Product

References

Troubleshooting guide for 2-Morpholinobenzylamine reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Morpholinobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important morpholine-containing scaffold. The following content is structured in a question-and-answer format to directly address common challenges and failures encountered during the synthesis, which typically proceeds via a reductive amination pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the synthesis of this compound is a frequent issue that can often be traced back to several key aspects of the reductive amination process.

Answer:

The synthesis of this compound typically involves the reaction of 2-aminobenzaldehyde or a related precursor with morpholine, followed by reduction of the intermediate imine. Here’s a breakdown of potential causes for low yield and how to address them:

  • Incomplete Imine Formation: The initial condensation between the aldehyde and morpholine to form the imine is a reversible equilibrium reaction.[1] To drive the reaction towards the imine, removal of the water byproduct is crucial.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms.

      • Dehydrating Agents: The use of dehydrating agents should be avoided if possible, with azeotropic drying being the preferred method.[2]

      • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to favor imine formation before adding the reducing agent. Monitoring the reaction by TLC or LC-MS can help determine the optimal point for reduction.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for selectively reducing the imine without affecting the starting aldehyde or other functional groups.

    • Troubleshooting:

      • Choice of Reducing Agent:

        • Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde. To minimize this, add the NaBH₄ portion-wise after confirming significant imine formation.[3][4]

        • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for imines over carbonyls, especially under mildly acidic conditions.[5] It is not sensitive to water, making it a robust choice.[4]

        • Sodium Triacetoxyborohydride (STAB): Another selective reagent, but it is sensitive to water and less compatible with protic solvents like methanol.[4]

        • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is a very effective and clean method for this reduction.[2][6]

      • Stoichiometry: An excess of the reducing agent is often necessary to drive the reaction to completion.[3][7]

      • Temperature: Reductions are often performed at cooler temperatures (e.g., 0 °C to room temperature) to improve selectivity and control the reaction rate.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Troubleshooting:

      • Aldehyde Reduction: As mentioned, the reducing agent can directly reduce the starting 2-aminobenzaldehyde to 2-aminobenzyl alcohol. Using a more selective reducing agent like NaBH₃CN can mitigate this.[5]

      • Over-alkylation: While less common with secondary amines like morpholine, it's a possibility to consider. Using a slight excess of the amine can sometimes help.

      • Aldol Condensation: Under certain conditions, the starting aldehyde can undergo self-condensation.[2] Maintaining controlled temperature and pH can help minimize this.

Question 2: I am observing a significant amount of unreacted starting material (2-aminobenzaldehyde and/or morpholine) in my final product mixture. What could be the cause?

Answer:

The presence of unreacted starting materials points towards an incomplete reaction, which can be due to several factors related to both the imine formation and reduction steps.

  • Inefficient Imine Formation: As detailed in the previous question, if the equilibrium does not favor the imine, the subsequent reduction step will be inefficient.

    • Troubleshooting: Revisit the strategies for water removal (azeotropic distillation or dehydrating agents) and ensure adequate reaction time for the condensation step.[1][2]

  • Deactivation of Reagents:

    • Troubleshooting:

      • Moisture: While some reductive aminations are not highly sensitive to moisture, it's good practice to use dry solvents and handle reagents appropriately, especially if using water-sensitive reducing agents like STAB.[3][4]

      • Reagent Quality: Ensure the purity and activity of your starting materials and reducing agent. Aldehydes can oxidize over time, and reducing agents can decompose if not stored correctly.

  • Insufficient Reaction Time or Temperature:

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. For instance, heating the aldehyde and amine together for an hour or two before adding the reducing agent can be beneficial.[3]

Question 3: My purified product is contaminated with an impurity that has a similar polarity, making it difficult to separate by column chromatography. What is this impurity likely to be, and how can I avoid its formation?

Answer:

A common and challenging impurity in this reaction is the intermediate imine, which may persist if the reduction is incomplete.[7] Another possibility is the formation of byproducts from side reactions.

  • Persistent Imine Intermediate: The imine formed from 2-aminobenzaldehyde and morpholine can be relatively stable, and if the reduction is not driven to completion, it will contaminate the final product.

    • Troubleshooting:

      • Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent to ensure complete conversion of the imine.[7]

      • Optimize Reduction Conditions: Increasing the reaction time or temperature for the reduction step can help push the reaction to completion.[7]

      • Alternative Reducing Agents: If you are using a mild reducing agent and observing incomplete reduction, switching to a more powerful one or a different type (e.g., from a borohydride reagent to catalytic hydrogenation) may be effective.

  • Side-Product Formation:

    • Troubleshooting:

      • Reduction of the Aldehyde: The formation of 2-aminobenzyl alcohol is a common side reaction. This can be minimized by using a more chemoselective reducing agent.[1]

      • Impurity from Starting Aldehyde: The 2-aminobenzaldehyde starting material can be unstable. One strategy to overcome this is to generate it in situ from a more stable precursor, such as the reduction of 2-nitrobenzaldehyde.[8]

Question 4: The reaction work-up and purification are proving to be problematic. What are some effective strategies for isolating pure this compound?

Answer:

The basic nature of the amine product allows for specific purification strategies.

  • Acid-Base Extraction: This is a powerful technique for separating the amine product from non-basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl or citric acid). The amine product will be protonated and move into the aqueous layer.

      • Wash the organic layer again with the acid solution to ensure complete extraction of the amine.

      • Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral or acidic impurities.

      • Make the aqueous layer basic with a base like NaOH or NaHCO₃ to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer containing the purified amine over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the pure product.

  • Column Chromatography: If acid-base extraction is not sufficient, column chromatography is a standard purification method.

    • Tips:

      • Solvent System: A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

      • Tailing Reduction: Amines can "tail" on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

Experimental Workflow & Decision Making

The following diagram illustrates a typical troubleshooting workflow for the synthesis of this compound.

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

ParameterRecommended Starting PointCommon RangePotential Impact on Reaction
Amine to Aldehyde Ratio 1.1 : 11.0 : 1 to 1.5 : 1A slight excess of amine can help drive imine formation.
Reducing Agent (NaBH₄) 1.5 equivalents1.2 to 3.0 equivalentsInsufficient amount leads to incomplete reduction.
Reaction Temperature Room Temperature0 °C to 50 °CLower temperatures can improve selectivity.
Reaction Time 4 - 12 hours2 to 24 hoursMonitor by TLC/LC-MS to determine completion.

References

Technical Support Center: Optimization of 2-Morpholinobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Successful Synthesis

Welcome to the technical support center for the synthesis of 2-Morpholinobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this valuable amine intermediate. The synthesis, while conceptually straightforward, presents several opportunities for optimization and potential pitfalls that can impact yield, purity, and scalability.

Our focus will be on the most robust and widely utilized laboratory-scale method: one-pot reductive amination . This approach is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity. This document moves beyond a simple recitation of steps; it delves into the causality behind procedural choices, provides a framework for troubleshooting common issues, and offers detailed protocols to ensure reproducibility and success in your laboratory.

Reaction Overview: The Reductive Amination Pathway

The synthesis of this compound is most efficiently achieved via the reductive amination of 2-morpholinobenzaldehyde with a suitable amine source, such as ammonia or an ammonia equivalent. The process involves two key mechanistic steps that occur sequentially in a single reaction vessel:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde. Following a series of proton transfers, a water molecule is eliminated to form a C=N double bond, yielding an imine (or its protonated form, the iminium ion).

  • Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the imine/iminium ion, resulting in the final secondary amine product.

The elegance of this one-pot method lies in the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion intermediate but not so reactive that it prematurely reduces the starting aldehyde.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Start Dissolve 2-Morpholinobenzaldehyde & Amine Source in Aprotic Solvent Add_Reagent Add Sodium Triacetoxyborohydride (STAB) in Portions Start->Add_Reagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->Stir Imine_Formation Imine/Iminium Formation Stir->Imine_Formation Quench Quench with Saturated Aqueous NaHCO3 Stir->Quench Reaction Complete Reduction Hydride Reduction Imine_Formation->Reduction Reduction->Stir Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extract Purify Purify via Acid-Base Extraction or Column Chromatography Extract->Purify Product Isolate Pure This compound Purify->Product

Caption: General workflow for the one-pot synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices for reaction components and conditions.

Q1: What is the best reducing agent for this synthesis?

A: Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, is the reagent of choice for this transformation.[1] The electron-withdrawing effect of the three acetoxy groups moderates the reactivity of the borohydride.[1][2] This makes it highly selective for the reduction of the protonated imine (iminium ion) intermediate over the starting aldehyde.[2] This chemoselectivity is the cornerstone of the successful one-pot procedure, as it prevents the wasteful formation of 2-morpholinobenzyl alcohol.

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly selective for imines/iminiums; mild; effective in a one-pot setup; tolerates many functional groups.[1][3]Moisture sensitive; not compatible with protic solvents like methanol.
Sodium Cyanoborohydride NaBH₃CNSelective for imines at mildly acidic pH.Highly toxic (releases HCN gas upon acidification); requires careful pH control.
Sodium Borohydride NaBH₄Inexpensive; readily available.Not selective . Will readily reduce the starting aldehyde, leading to alcohol byproduct and lower yields.[4]

Q2: Which solvent should I use?

A: Aprotic solvents are required due to the water-sensitive nature of STAB. The most effective and commonly used solvent is 1,2-dichloroethane (DCE) .[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are also viable alternatives. Reactions are often faster and cleaner in chlorinated solvents.[3]

Q3: Is an acid catalyst necessary?

A: While not always strictly required, the addition of a catalytic amount of acetic acid (AcOH) is highly recommended, particularly if the amine source is a free base. The acid catalyzes the dehydration step in imine formation and ensures the presence of the more electrophilic iminium ion, which accelerates the rate of reduction.[1][5] Typically, STAB itself contains residual acetic acid, but adding a small amount can improve reaction times.[1]

Q4: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot the reaction mixture with your starting aldehyde. The reaction is complete when the aldehyde spot has been completely consumed. The product amine is typically more polar than the intermediate imine but less polar than the starting amine source if a primary amine is used. Staining with ninhydrin can be useful for visualizing the amine product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product mass peak.

Troubleshooting Guide

Encountering issues? This guide provides a logical framework for diagnosing and solving common problems.

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

Troubleshooting_Yield Start Problem: Low Product Yield Check_Aldehyde Is starting aldehyde still present by TLC/LC-MS? Start->Check_Aldehyde Check_Imine Is an intermediate spot (likely imine) visible? Check_Aldehyde->Check_Imine Yes Check_Alcohol Is alcohol byproduct the major impurity? Check_Aldehyde->Check_Alcohol No Cause_Imine Root Cause: Inefficient Imine Formation Check_Imine->Cause_Imine No Cause_Reduction Root Cause: Failed Reduction Step Check_Imine->Cause_Reduction Yes Cause_Reagent Root Cause: Non-selective or Degraded Reducing Agent Check_Alcohol->Cause_Reagent Yes Sol_Imine1 Solution: Add catalytic AcOH to promote dehydration. Cause_Imine->Sol_Imine1 Sol_Imine2 Solution: Ensure anhydrous conditions. Cause_Imine->Sol_Imine2 Sol_Reduction1 Solution: Use fresh, high-quality STAB. (Reagent may be degraded). Cause_Reduction->Sol_Reduction1 Sol_Reduction2 Solution: Increase reaction time or add more STAB portion-wise. Cause_Reduction->Sol_Reduction2 Sol_Reagent Solution: Switch to a more selective reagent like STAB. Cause_Reagent->Sol_Reagent

Caption: Decision tree for troubleshooting low yield in reductive amination.

Q5: My reaction is stalled; I still see a lot of starting aldehyde. What should I do?

  • Possible Cause 1: Inactive Reducing Agent. STAB is hygroscopic and can degrade upon improper storage. Use a freshly opened bottle or a reagent that has been stored in a desiccator.

  • Possible Cause 2: Insufficient Imine Formation. If the reaction mixture is not slightly acidic, imine formation can be slow. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Possible Cause 3: Steric Hindrance. While less common with aldehydes, highly hindered amines can slow the initial nucleophilic attack. Gentle warming (to 35-40 °C) may be beneficial, but monitor carefully for byproduct formation.

Q6: My main byproduct is 2-morpholinobenzyl alcohol. Why?

  • Possible Cause: Incorrect Reducing Agent. This is the classic sign of using a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction. NaBH₄ reduces aldehydes much faster than imines.

  • Solution: The definitive solution is to use sodium triacetoxyborohydride (STAB) , which is specifically designed to avoid this side reaction.[2]

Q7: I have trouble separating my product from unreacted starting amine during purification. Any tips?

  • Possible Cause: Incorrect Stoichiometry. Using a large excess of the starting amine can complicate purification. Aim for 1.1 to 1.5 equivalents of the amine.

  • Solution: Acid-Base Extraction. Your product is a basic amine. During the aqueous workup, after quenching the reaction, acidify the aqueous layer with 1M HCl to a pH of ~2. This will protonate your product and any unreacted amine, pulling them into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH or NaHCO₃ to a pH of >10. This deprotonates your product, which can then be extracted back into an organic solvent (like DCM or EtOAc), leaving more polar starting amines (if used) behind.

Experimental Protocol & Characterization

This section provides a representative lab-scale procedure and expected analytical data for product verification.

Protocol: Synthesis of this compound
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-morpholinobenzaldehyde (1.0 eq). Dissolve the aldehyde in 1,2-dichloroethane (DCE, approx. 0.2 M concentration).

  • Amine Addition: Add ammonium acetate (1.5 eq) or another suitable ammonia source to the solution.

  • Initiation: Begin stirring the mixture at room temperature. Add glacial acetic acid (0.1 eq).

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the suspension in three or four portions over 20 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the aldehyde by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup (Quenching): Once the starting material is consumed, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography or by implementing the acid-base extraction procedure detailed in the troubleshooting section.

Product Characterization Data (Predicted)

While experimentally derived spectra are the gold standard, the following data is predicted based on the structure and analysis of similar compounds.[6][7][8][9] Researchers should always acquire their own data for confirmation.

Analysis Expected Characteristics
¹H NMR (CDCl₃)~7.1-7.4 ppm: Multiplets, 4H (aromatic protons).~3.8-3.9 ppm: Triplet, 4H (-O-CH₂- of morpholine).~3.7-3.8 ppm: Singlet, 2H (benzylic -CH₂-).~2.9-3.0 ppm: Triplet, 4H (-N-CH₂- of morpholine).~1.6-2.0 ppm: Broad singlet, 2H (amine -NH₂).
¹³C NMR (CDCl₃)~152 ppm: Aromatic C-N.~125-135 ppm: Aromatic CH and C-C.~67 ppm: -O-CH₂- of morpholine.~53 ppm: -N-CH₂- of morpholine.~46 ppm: Benzylic -CH₂-.
IR Spectroscopy 3300-3400 cm⁻¹: Two medium peaks (N-H stretch, primary amine).2800-3000 cm⁻¹: C-H stretches (aliphatic & aromatic).~1600, ~1490 cm⁻¹: C=C stretches (aromatic).~1115 cm⁻¹: Strong C-O-C stretch (ether).
Mass Spec (EI) Molecular Ion [M]⁺: Expected at m/z = 192.26.Key Fragments: Loss of amine group, fragmentation of the morpholine ring (e.g., m/z ~100, 86), and formation of a tropylium ion (m/z = 91) are plausible.[3][5]

Safety First: Reagent Handling

Sodium Triacetoxyborohydride (STAB):

  • Reactivity: STAB is water-sensitive. It reacts with water and protic solvents to release flammable hydrogen gas and acetic acid. Handle under an inert atmosphere (nitrogen or argon) where possible and always in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture. A desiccator is recommended for long-term storage.

  • Spill & Disposal: Do not use water to clean up spills. Use a dry, inert absorbent material like sand. Quench waste STAB carefully by slow, portion-wise addition to a stirred, cooled solution of sodium bicarbonate. Consult your institution's safety guidelines for proper disposal.

References

Technical Support Center: Purification of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Morpholinobenzylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter purity challenges with this compound. Here, we address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Initial Assessment & Troubleshooting

Q1: What are the likely impurities in my this compound sample?

Understanding the potential impurities is the first step toward selecting an effective purification strategy. The impurities in your sample are most often derived from its synthetic route, typically a reductive amination, or from degradation during storage.

The synthesis of this compound likely involves the reaction of 2-morpholinobenzaldehyde with a source of ammonia, followed by reduction.[1][2] This process can lead to several common byproducts. Additionally, amines are susceptible to air oxidation over time.[3]

Table 1: Common Impurities in this compound and Their Origins

Impurity Type Potential Structure/Class Common Origin Recommended Initial Removal Strategy
Unreacted Starting Material 2-Morpholinobenzaldehyde Incomplete reaction during synthesis. Column Chromatography, Acid-Base Extraction
Reducing Agent Byproducts Borate salts, etc. Residuals from reducing agents like NaBH₄ or NaBH₃CN.[4] Aqueous wash during workup, Acid-Base Extraction
Over-Alkylation Products Bis(2-morpholinobenzyl)amine The primary amine product reacts with another molecule of the starting aldehyde.[5] Column Chromatography
Oxidation Products Imines, N-oxides, colored degradation products Exposure of the amine to air (oxygen) and/or light during storage or handling.[3] Acid-Base Extraction, Recrystallization with charcoal

| Solvent Residue | Toluene, Methanol, THF, etc. | Incomplete removal of reaction or purification solvents. | Drying under high vacuum |

Q2: How do I quickly assess the purity of my sample?

Before committing to a large-scale purification, a rapid assessment using Thin-Layer Chromatography (TLC) is essential. TLC allows you to visualize the number of components in your mixture and helps in developing a solvent system for column chromatography.

Step-by-Step TLC Protocol:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude this compound in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Elution: Place the plate in a developing chamber containing your chosen solvent system (eluent). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin can also be effective for visualizing amines.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) of each spot can be calculated (Rf = distance traveled by spot / distance traveled by solvent front).

Table 2: Recommended TLC Solvent Systems for Amines on Silica Gel

Solvent System (Eluent) Ratio (v/v) Characteristics & Notes
Hexanes : Ethyl Acetate 70 : 30 to 50 : 50 A good starting point for moderately polar compounds.
Dichloromethane : Methanol 98 : 2 to 90 : 10 Excellent for more polar amines.
Hexanes : Ethyl Acetate + 1% Triethylamine (TEA) 70 : 30 (+1% TEA) The addition of a basic modifier like TEA is crucial to prevent streaking by neutralizing the acidic silica surface.[6][7]

| Dichloromethane : Methanol + 1% Triethylamine (TEA) | 95 : 5 (+1% TEA) | Similar to the above, the TEA improves peak shape significantly. |

Section 2: Purification Strategy Decision Guide

Q3: Which purification method should I choose?

The optimal purification strategy depends on the physical state of your compound and the nature of the impurities identified during your initial assessment. This decision tree outlines a logical approach to selecting the most efficient method.

G start Crude this compound Sample is_solid Is the sample a solid? start->is_solid impurities Are impurities acidic or neutral? is_solid->impurities Yes is_solid->impurities No (Liquid/Oil) acid_base Perform Acid-Base Extraction impurities->acid_base Yes recrystallize Attempt Recrystallization impurities->recrystallize No (Similar Polarity) column Perform Column Chromatography impurities->column No (Similar Polarity) final_purity Assess Purity (TLC, NMR) acid_base->final_purity recrystallize->final_purity column->final_purity distill Consider Vacuum Distillation distill->final_purity end Pure Product final_purity->end Purity OK fail Combine Methods or Re-evaluate final_purity->fail Purity Not OK

Caption: Figure 1: Purification Method Selection Workflow.

Section 3: Detailed Purification Protocols

Q4: My sample contains neutral or acidic impurities. How do I perform an Acid-Base Extraction?

Acid-base extraction is a powerful and straightforward liquid-liquid extraction technique that separates compounds based on their acid-base properties.[8] this compound has two basic nitrogen atoms (the primary benzylamine and the tertiary amine in the morpholine ring), making it an ideal candidate for this method. The process involves converting the amine into its water-soluble salt form, allowing for the removal of non-basic impurities.[9][10]

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Isolation a1 Dissolve crude sample in organic solvent (e.g., EtOAc) a2 Transfer to separatory funnel a1->a2 a3 Add dilute aqueous acid (e.g., 1M HCl) a2->a3 a4 Shake funnel & allow layers to separate a3->a4 b1 Organic Layer: Contains neutral/acidic impurities a4->b1 Top Layer b2 Aqueous Layer: Contains protonated amine salt a4->b2 Bottom Layer b3 Drain and collect aqueous layer b2->b3 c1 Cool aqueous layer in an ice bath b3->c1 c2 Slowly add base (e.g., 2M NaOH) until pH > 10 c1->c2 c3 Add fresh organic solvent c2->c3 c4 Shake and separate layers c3->c4 d1 Collect organic layer containing pure amine c4->d1 d2 Dry over Na₂SO₄, filter, and evaporate solvent d1->d2 G a Develop TLC method to find optimal eluent (Rf ~0.3) b Pack column with stationary phase (e.g., Silica Gel + TEA) a->b c Load crude sample onto column b->c d Elute with solvent system c->d e Collect fractions d->e f Analyze fractions by TLC e->f g Combine pure fractions f->g h Evaporate solvent g->h

References

Stability issues of 2-Morpholinobenzylamine and its solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholinobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues related to this compound. Our goal is to equip you with the knowledge to anticipate and solve challenges in your experiments, ensuring the integrity of your results.

Introduction to this compound and its Stability Profile

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, combining a reactive benzylamine moiety with a morpholine ring, offers unique properties but also presents specific stability challenges. Understanding these is critical for its effective use, from storage to experimental application. This guide will delve into the potential degradation pathways and provide practical solutions for maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C in an inert atmosphere (e.g., argon or nitrogen). Exposure to light, air, and moisture should be minimized to prevent degradation.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Stability in Solution

Q3: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A3: Color change in a solution of this compound is often an indicator of oxidative degradation. The benzylamine moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. To mitigate this, use deoxygenated solvents, protect your solutions from light, and use high-purity solvents and reagents.

Q4: In which solvents is this compound most stable?

A4: While specific stability data in a wide range of solvents is not extensively published, based on its structure, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally preferred for short-term use. Protic solvents, especially water, can participate in hydrolytic degradation, although benzylamines are generally considered stable to hydrolysis under neutral conditions. The pH of aqueous solutions can significantly impact stability.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Results in Biological Assays

Scenario: You are using this compound in a cell-based assay and observe high variability between experiments performed on different days.

Potential Cause: Degradation of the compound in your stock solution or assay medium.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is best practice to prepare fresh solutions of this compound for each experiment, especially for sensitive applications.

  • Solvent Selection: If you are using an aqueous buffer, consider the pH. Benzylamines are basic and can be more susceptible to degradation at certain pH values. Prepare a concentrated stock in an anhydrous aprotic solvent like DMSO and dilute it into your aqueous medium immediately before use.

  • Assess Stock Solution Integrity: Before each experiment, you can run a quick purity check of your stock solution using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to look for the appearance of degradation products.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Scenario: During the analysis of a reaction mixture containing this compound, you notice additional peaks that were not present initially.

Potential Cause: The compound is degrading under your reaction or workup conditions.

Troubleshooting Steps:

  • Identify the Degradation Pathway: The two primary degradation pathways for this compound are oxidation and photodegradation.

    • Oxidative Degradation: The primary amine of the benzylamine moiety can be oxidized to an imine, which can then be hydrolyzed to benzaldehyde and morpholine. The morpholine ring itself can also undergo oxidative cleavage.

    • Photodegradation: Exposure to UV light can promote the formation of radical species, leading to a complex mixture of degradation products.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Run your reactions under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photodegradation.

    • Temperature Control: While benzylamine has a relatively high thermal stability, prolonged heating can lead to C-N bond cleavage. Use the lowest effective temperature for your reaction.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

To systematically investigate the stability of this compound and identify potential degradants, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions.

Experimental Protocol: Forced Degradation of this compound

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% solution)

  • HPLC grade acetonitrile and water

  • Methanol

  • UV-Vis spectrophotometer

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in methanol for analysis.

    • Photolytic Degradation: Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Interpretation:

  • A decrease in the peak area of the parent compound indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • Mass spectrometry can be used to identify the molecular weights of the degradation products, aiding in structure elucidation.

Potential Degradation Products of this compound

Based on the known degradation pathways of benzylamine and morpholine, the following are potential degradation products:

Stress ConditionPotential Degradation Products
Oxidation 2-Morpholinobenzaldehyde, Benzaldehyde, Morpholine, 2-(2-aminoethoxy)acetate
Hydrolysis (Acidic/Basic) Generally stable, but extreme conditions may lead to minor degradation.
Photolysis Complex mixture of radical-derived products.
Thermal Ammonia, Dibenzyl, Ethanolamine, Glycolic acid

Visualizing Workflows and Pathways

Workflow for Investigating Stability Issues

G A Observe Inconsistent Results or Unexpected HPLC Peaks B Hypothesize Degradation of This compound A->B C ACTION: Prepare Fresh Solutions & Protect from Light/Air B->C D Perform Forced Degradation Study B->D H Re-evaluate Experiment with Optimized Conditions C->H E Analyze Stressed Samples by HPLC-MS D->E F Identify Degradation Products & Pathways E->F G Optimize Experimental/Storage Conditions F->G G->H

Caption: A logical workflow for troubleshooting stability issues with this compound.

Potential Oxidative Degradation Pathway of this compound

G cluster_0 Oxidative Degradation A This compound B [Oxidation] A->B F [Further Oxidation/ Ring Cleavage] A->F C 2-Morpholinobenzylimine B->C D [Hydrolysis] C->D E 2-Morpholinobenzaldehyde + NH3 D->E G Benzaldehyde + Degraded Morpholine Fragments F->G

Caption: A proposed major pathway for the oxidative degradation of this compound.

Concluding Remarks

The stability of this compound is a critical factor for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation and photodegradation—and implementing appropriate handling, storage, and experimental procedures, researchers can ensure the reliability and reproducibility of their results. Proactive measures, such as conducting forced degradation studies, can provide invaluable insights into the molecule's behavior under various stress conditions, ultimately leading to more robust and successful scientific outcomes.

Overcoming poor solubility of 2-Morpholinobenzylamine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholinobenzylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the experimental nuances of a compound is critical for success. This guide is designed to provide you with in-depth, field-proven insights to overcome one of the most common challenges encountered with this compound: its poor aqueous solubility. We will explore the "why" behind these solubility issues and provide robust, step-by-step protocols to ensure you can prepare reliable and reproducible solutions for your experiments.

Disclaimer: this compound is a model compound for the purposes of this guide. The principles and techniques described are based on established physicochemical laws and are broadly applicable to weakly basic, poorly soluble organic molecules.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a weakly basic compound containing two key functional groups that dictate its solubility: a morpholine ring and a benzylamine group. The nitrogen atoms in these groups can be protonated, but their willingness to accept a proton (their basicity) differs.

  • Morpholine Nitrogen: The pKa of the conjugate acid of morpholine is approximately 8.3-8.5.[1][2][3]

  • Benzylamine Nitrogen: The pKa of the conjugate acid of benzylamine is higher, around 9.3.[4][5][6]

At a neutral pH of 7.0, the molecule exists predominantly in its un-ionized, or "free base," form. This form is less polar and has a strong tendency to interact with itself rather than with water, leading to very low aqueous solubility. To improve solubility, we must shift the equilibrium towards the protonated, ionized (salt) form, which is significantly more water-soluble.[7]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4)?

This is a classic issue known as "solvent-shifting precipitation."[8] The compound is highly soluble in an organic solvent like DMSO but poorly soluble in neutral aqueous solutions. When you introduce the concentrated DMSO stock into the buffer, the solvent environment rapidly changes from organic to aqueous. This shift in polarity causes the compound's solubility to plummet, leading to it "crashing out" or precipitating.[8][9]

Q2: What is the best starting solvent for making a concentrated stock solution?

For initial stock preparation, a water-miscible organic solvent is recommended.[10][11] The most common choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

These solvents can typically dissolve this compound to high concentrations (e.g., >10 mM). Always use high-purity, anhydrous-grade solvents to prepare stock solutions, which should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation and solvent absorption of water.[12]

Q3: How does pH dramatically affect the solubility of this compound?

As a weak base, the solubility of this compound is highly dependent on pH.[][14] To dissolve it in an aqueous medium, the pH of the solution must be lowered well below the pKa of its ionizable groups. By lowering the pH, you increase the concentration of protons (H+) in the solution, which then protonate the nitrogen atoms on the molecule. This creates the cationic (salt) form of the compound, which is charged and therefore much more soluble in polar solvents like water.[7][15] As a general rule, for a basic compound to be fully ionized and solubilized, the pH should be at least 1.5 to 2 units below its pKa.[16]

Q4: Can I use co-solvents in my final aqueous solution to improve solubility?

Yes, using a co-solvent is a viable strategy.[17][18] Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[11][17] For cell-based assays, it is critical to keep the final concentration of the co-solvent low (typically <1% and often <0.5% v/v for DMSO) to avoid solvent-induced toxicity.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][19]

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a logical workflow to diagnose and solve solubility issues you may encounter.

Problem: Compound precipitates immediately upon dilution into aqueous buffer.

This is the most common failure point. The workflow below will help you systematically resolve it.

G start START: Compound Precipitates check_mixing Was the stock added dropwise to a VIGOROUSLY stirring buffer? start->check_mixing remake ACTION: Re-prepare solution. Add stock slowly to stirring buffer. check_mixing->remake No check_ph Is your experimental system compatible with a lower pH? check_mixing->check_ph Yes success END: Clear Solution remake->success adjust_ph ACTION: Use an acidic buffer (e.g., pH 4.0-5.0). See Protocol 1. check_ph->adjust_ph Yes check_cosolvent Is a co-solvent system permissible? check_ph->check_cosolvent No adjust_ph->success use_cosolvent ACTION: Prepare a mixed-solvent system. See Protocol 2. check_cosolvent->use_cosolvent Yes lower_conc ACTION: Lower the final working concentration. check_cosolvent->lower_conc No use_cosolvent->success lower_conc->success

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This is the most effective method for achieving high aqueous concentrations of this compound. It relies on converting the insoluble free base into a soluble salt.[16][20][21]

Principle of pH-Dependent Solubility

The equilibrium between the insoluble free base and the soluble protonated salt form is governed by the pH of the solution.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Compound-H+ (Soluble Salt Form) Insoluble Compound (Insoluble Free Base) Soluble->Insoluble - H+ (Add Base) Insoluble->Soluble + H+ (Add Acid)

Caption: pH effect on the solubility of a basic compound.

Step-by-Step Method:
  • Prepare an Acidic Buffer: Prepare a buffer solution with a pH at least 2 units below the lowest pKa of the compound. A 50 mM sodium acetate buffer at pH 4.5 is a good starting point.

  • Weigh the Compound: Accurately weigh the required amount of this compound solid in a suitable container (e.g., a glass vial).

  • Initial Wetting (Optional but Recommended): Add a very small volume of a wetting agent like ethanol (e.g., 10-20 µL per 10 mg of solid) and briefly vortex to form a slurry. This helps break up clumps and increases the surface area for dissolution.

  • Add Acidic Buffer: Add the acidic buffer to the slurry to achieve the desired final concentration.

  • Facilitate Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can be used to expedite the process, but check for compound stability at elevated temperatures first. The solution should be completely clear.

  • Final pH Adjustment (If Necessary): If your final experiment requires a specific pH closer to neutral, you can slowly and carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH) while vigorously stirring. Be aware that as you approach the compound's pKa, it may begin to precipitate. The maximum concentration you can achieve at a higher pH is known as the kinetic solubility limit.[8]

Protocol 2: Using a Co-Solvent System

This method is useful when pH modification is not possible. It relies on creating a more favorable solvent environment for the hydrophobic molecule.[10][11][17]

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Calculate Dilutions: Determine the volumes needed for your final working solution. Critically, ensure the final concentration of DMSO is as low as possible (e.g., aim for ≤0.5%).

  • Prepare the Aqueous Buffer: Aliquot the required volume of your aqueous buffer (e.g., PBS, pH 7.4) into a sterile tube.

  • Vortex and Add: Place the tube of buffer on a vortex mixer at a high setting. While it is vigorously mixing, add the small volume of the DMSO stock solution dropwise directly into the vortex.[8]

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure complete and rapid dispersion.

  • Inspect: Check the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the final concentration is too high for that specific co-solvent percentage and you must reduce it.[22]

Data Summary Table

The following table provides an estimated solubility profile for this compound to guide your experimental design. Actual values must be determined empirically.

Solvent/Buffer SystemExpected SolubilityRationale & Comments
Water (pH 7.0)< 0.1 mg/mLThe compound is in its neutral, poorly soluble free base form.
PBS (pH 7.4)< 0.1 mg/mLSimilar to neutral water; physiological pH maintains the free base form.
0.1 M HCl (pH 1.0)> 20 mg/mLAt this low pH, the compound is fully protonated, forming a highly soluble hydrochloride salt.[16][20]
50 mM Acetate Buffer (pH 4.5)> 10 mg/mLThe pH is well below the pKa values, ensuring the compound is predominantly in its soluble salt form.
DMSO> 50 mg/mLExcellent organic solvent for a wide range of compounds.[10]
Ethanol~10-20 mg/mLA polar organic solvent capable of dissolving the compound.
10% DMSO in PBS (pH 7.4)~ 1 mg/mLA co-solvent system can moderately increase solubility in a neutral buffer.[22]

References

Technical Support Center: Storage and Handling of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholinobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth, practical guidance to prevent its degradation during storage and ensure the integrity of your results. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary degradation pathways for this compound involve oxidation and reaction with atmospheric carbon dioxide, primarily targeting the benzylamine moiety.

Based on safety data sheets and the known reactivity of benzylamines, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere prevents oxidation of the benzylamine group and its reaction with atmospheric CO2.
Container Tightly sealed, amber glass vialProtects the compound from moisture and light, which can catalyze degradation.
Moisture AvoidBenzylamines can be hygroscopic, and moisture can facilitate certain degradation reactions.
Q2: I've noticed my sample of this compound has a yellowish tint. Is it still usable?

A yellowish discoloration can be an initial sign of degradation. Benzylamines are susceptible to air oxidation, which can lead to the formation of colored impurities such as imines and, subsequently, benzaldehyde derivatives.

While a slight color change may not significantly impact the outcome of all experiments, it is a strong indicator that the purity of the compound may be compromised. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to assess the purity of the sample before use. A discolored sample should be considered suspect and may require purification or replacement.

Q3: What are the primary chemical groups on this compound that are susceptible to degradation?

The main points of vulnerability in the this compound molecule are the primary amine (-NH₂) and the benzylic C-H bonds of the benzylamine group. The morpholine ring, by contrast, is generally a stable moiety and is often incorporated into pharmaceuticals to enhance metabolic stability.

The primary amine is susceptible to:

  • Oxidation: Can be oxidized to form an imine, which can then hydrolyze to an aldehyde.

  • Reaction with Carbon Dioxide: Can reversibly react with CO₂ from the air to form a carbamate salt.

The benzylic C-H bonds are also prone to oxidation.

Q4: How does exposure to air affect this compound?

Exposure to air can initiate two main degradation processes:

  • Oxidation: Oxygen in the air can lead to the oxidation of the benzylamine moiety. This process can be complex, potentially involving radical mechanisms, and results in the formation of impurities like N-benzylidene-2-morpholinobenzylamine, 2-morpholinobenzaldehyde, and 2-morpholinobenzoic acid. This is a primary reason for the recommendation to store the compound under an inert atmosphere.

  • Reaction with Carbon Dioxide: The primary amine group can react with atmospheric CO₂ to form a benzylammonium carbamate salt. While this reaction is often reversible, it can alter the physical state and effective concentration of the free base in your sample.

Troubleshooting Guide

Scenario 1: I suspect my sample of this compound has degraded. How can I confirm this?

If you suspect degradation due to discoloration, unexpected experimental results, or improper storage, a purity assessment is necessary. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample hplc_run Inject onto a C18 column filter_sample->hplc_run hplc_detect UV detection (e.g., 254 nm) hplc_run->hplc_detect analyze_chromatogram Analyze chromatogram for extra peaks hplc_detect->analyze_chromatogram quantify_purity Calculate purity by area percentage analyze_chromatogram->quantify_purity

Caption: Workflow for assessing the purity of this compound using HPLC.

A stability-indicating HPLC method is designed to separate the intact drug from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector (a photodiode array detector is recommended to assess peak purity).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A common mobile phase for benzylamine derivatives is a mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) in a gradient elution.

    • Example: Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute any less polar degradation products.

  • Procedure:

    • Sample Preparation: Accurately prepare a solution of your this compound sample in the mobile phase (e.g., at a concentration of 1 mg/mL).

    • Injection: Inject a known volume (e.g., 10 µL) into the HPLC system.

    • Detection: Monitor the elution profile at a suitable UV wavelength, for example, 254 nm.

    • Analysis: A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Scenario 2: My experiment requires high-purity this compound, but I only have a slightly degraded sample. Can I purify it?

For non-GMP (Good Manufacturing Practice) laboratory use, small-scale purification can be attempted, although obtaining a fresh, high-purity sample is always the best practice. Column chromatography is a standard method for purifying organic compounds.

Purification Strategy:

  • Technique: Flash column chromatography on silica gel.

  • Eluent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity will need to be optimized based on Thin Layer Chromatography (TLC) analysis.

  • Monitoring: Use TLC with UV visualization to track the separation of the desired compound from its impurities.

  • Post-Purification: After purification, it is essential to thoroughly remove the solvents under vacuum and store the purified compound under the ideal conditions outlined in Q1. Confirm the purity of the isolated fraction using the HPLC method described above.

Understanding Degradation Pathways

To effectively prevent degradation, it is helpful to understand the potential chemical transformations that this compound can undergo. The primary pathways involve the benzylamine moiety.

A This compound (Parent Compound) B N-benzylidene-2-morpholinobenzylamine (Imine Dimer) A->B Oxidation [O2] (Self-condensation) C 2-Morpholinobenzaldehyde (Aldehyde) A->C Direct Oxidation [O2] E Benzylammonium Carbamate Salt A->E Reaction with CO2 B->C Hydrolysis [H2O] D 2-Morpholinobenzoic Acid (Carboxylic Acid) C->D Further Oxidation [O2]

Caption: Potential degradation pathways of this compound upon exposure to air.

Explanation of Pathways:

  • Oxidation to Imine and Aldehyde: The primary amine can be oxidized to an imine, which may then condense with another molecule of the parent amine. This imine is susceptible to hydrolysis, yielding 2-morpholinobenzaldehyde. Direct oxidation to the aldehyde is also possible.

  • Further Oxidation to Carboxylic Acid: The aldehyde is a common intermediate that can be readily oxidized further to the corresponding carboxylic acid, 2-morpholinobenzoic acid.

  • Carbamate Formation: In the presence of atmospheric carbon dioxide, the basic amine group can form a carbamate salt. This is typically a reversible process.

By understanding these pathways, the rationale for storing this compound under a cold, inert, and dry atmosphere becomes clear. These conditions are designed to kinetically and thermodynamically disfavor these degradation reactions.

Technical Support Center: High-Purity 2-Morpholinobenzylamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Morpholinobenzylamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common and complex challenges in achieving high purity for this critical intermediate. This guide is structured to move from frequently encountered issues to detailed troubleshooting protocols, explaining the scientific principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the purification process.

Q1: My crude this compound is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue, especially when impurities are present that depress the melting point. First, ensure residual solvent from the synthesis is removed under high vacuum. If it remains an oil, consider two primary paths:

  • Direct Chromatographic Purification: Forgo crystallization for now and purify the oil directly using column chromatography. This is often the most effective method for handling oils.[1] Silica gel is a common stationary phase for separating amines and related compounds.[2]

  • Salt Formation: Convert the basic amine to a salt (e.g., a hydrochloride salt by treating with HCl in an appropriate solvent). Amine salts are often highly crystalline and can be easily purified by recrystallization. The pure salt can then be neutralized with a base to recover the high-purity free amine.[3]

Q2: I'm seeing poor recovery after recrystallization. What are the likely causes?

A2: Low yield is typically due to one of two factors:

  • Excessive Solvent: You may have used too much solvent, meaning the solution was not saturated upon cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[4][5]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[4] You may need to screen for a new solvent or switch to a two-solvent system.[6]

Q3: What are the best analytical methods to assess the purity of this compound?

A3: A multi-faceted approach is best for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main compound and detecting non-volatile impurities. A C18 reversed-phase column is a good starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities and residual solvents.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal impurities with distinct proton signals. Quantitative NMR (qNMR) can determine absolute purity without needing a specific reference standard for the analyte.[8][9]

Part 2: Troubleshooting Recrystallization Failures

Recrystallization is a powerful, yet delicate, technique. When it fails, a systematic approach is needed to diagnose the problem.

Logical Flow for Troubleshooting Crystallization

The following diagram outlines a decision-making process for when crystallization does not occur.

G start Crystallization Fails (No Crystals or Oiling Out) check_saturation Is the solution saturated? start->check_saturation check_impurities Are significant impurities present? (Check TLC/HPLC) check_saturation->check_impurities Yes induce_crystallization Induce Crystallization check_saturation->induce_crystallization No check_cooling Was cooling too rapid? check_impurities->check_cooling No purify_first Pre-purify by another method (e.g., Column Chromatography) check_impurities->purify_first Yes check_cooling->induce_crystallization Yes, try slower cooling check_cooling->induce_crystallization No change_solvent Re-evaluate Solvent System induce_crystallization->change_solvent Induction Fails end_success High-Purity Crystals Obtained induce_crystallization->end_success Success change_solvent->end_success New solvent system successful purify_first->end_success Proceed to crystallize purified product G cluster_purification Purification Stage cluster_analysis Analysis Stage crude Crude this compound column Flash Column Chromatography crude->column Initial Purification recrystallization Recrystallization column->recrystallization Final Polishing tlc TLC/HPLC Analysis of Fractions column->tlc nmr_hplc Purity & Structure Confirmation (NMR, HPLC, MS) recrystallization->nmr_hplc final_product High-Purity Product (>99%) nmr_hplc->final_product

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Morpholinobenzylamine and Its Analogs as Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] This guide provides an in-depth, objective comparison of the efficacy of 2-Morpholinobenzylamine and its structurally similar compounds, with a focus on their potential as enzyme inhibitors and anti-proliferative agents. Drawing upon available experimental data, this document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological activity of this class of compounds.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a versatile building block in drug design. Its presence in a molecule can favorably influence physicochemical properties such as aqueous solubility and metabolic stability, while also providing key interaction points with biological targets.[2][3] Compounds incorporating the morpholine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4] This guide will specifically delve into the derivatives of this compound, a core structure that has shown promise in the inhibition of key enzymes involved in cellular signaling and cancer progression.

Comparative Efficacy Analysis: Focus on Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Recent research has highlighted the potential of 2-morpholinobenzoic acid derivatives, which are structurally related to this compound, as inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC).[5][6] PC-PLC is an enzyme that plays a crucial role in cell signaling by hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[7] Dysregulation of PC-PLC activity has been implicated in various cancers, making it a compelling target for novel therapeutics.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-morpholinobenzoic acid scaffold have revealed key structural features that dictate the anti-proliferative and PC-PLC inhibitory activity.

  • The Morpholine Moiety: The morpholine ring is considered an essential component for the activity of these compounds. Studies comparing morpholine-containing derivatives with analogs where the morpholine is replaced by a tetrahydropyran (THP) ring have shown a significant decrease or complete loss of inhibitory activity against PC-PLC.[6] This suggests that the nitrogen atom of the morpholine ring is crucial for the interaction with the enzyme's active site.

  • Substitution on the Benzoic Acid Ring: The substitution pattern on the central benzoic acid ring significantly influences the inhibitory potency. A 2,5-substitution pattern between the morpholine and the N-benzylamino groups has been found to be optimal for PC-PLC inhibition.[6]

  • Substitution on the Benzyl Ring: Halogen substitutions (F, Cl, Br) on the benzyl ring of the N-benzylamino group have been shown to enhance anti-proliferative activity in cancer cell lines.[1] For instance, brominated and chlorinated analogs demonstrated superior activity in MDA-MB-231 and HCT116 cancer cell lines.[1]

Quantitative Comparison of Anti-Proliferative Activity

The anti-proliferative efficacy of various 2-morpholinobenzoic acid derivatives has been evaluated in different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[8]

Compound IDR Group (on Benzyl Ring)Cell LineAnti-proliferative Activity (% Growth Inhibition)IC50 (µM)Reference
6h 2-BrMDA-MB-231~75%Not explicitly stated[1]
6i 3-BrMDA-MB-231>50%Not explicitly stated[1]
6j 4-BrMDA-MB-231>50%Not explicitly stated[1]
6e 2-ClMDA-MB-231>50%Not explicitly stated[1]
6f 3-ClMDA-MB-231>50%Not explicitly stated[1]
6g 4-ClMDA-MB-231>50%Not explicitly stated[1]
2a 2-FHCT116-1.1 ± 0.1[6]
2d 4-FHCT116-3.4 ± 0.3[6]

Note: The data for compounds 6e-j represents the percentage of growth inhibition at a given concentration, while the data for compounds 2a and 2d provides specific IC50 values. Direct comparison should be made with caution due to differences in the reported metrics.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following sections outline the standard methodologies used to evaluate the efficacy of this compound derivatives.

PC-PLC Enzyme Inhibition Assay

Causality Behind Experimental Choices: The primary mechanism of action for this class of compounds is believed to be the inhibition of PC-PLC. Therefore, a direct enzyme inhibition assay is crucial to quantify their potency and to establish a clear link between target engagement and cellular effects. The Amplex Red assay is a commonly used method for this purpose, although it is an indirect assay and potential interference from test compounds should be considered.[9]

Protocol:

  • Enzyme and Substrate Preparation: Purified PC-PLC from Bacillus cereus is often used as a model enzyme. A suitable substrate, such as phosphatidylcholine, is prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

  • Detection: The amount of product formed (e.g., phosphocholine) is measured over time. In the Amplex Red assay, the production of hydrogen peroxide, a byproduct of a coupled enzymatic reaction, is detected fluorometrically.[9]

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

Causality Behind Experimental Choices: To assess the functional consequence of PC-PLC inhibition in a cellular context, a cell viability assay is performed. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] A reduction in metabolic activity in the presence of the test compound suggests an anti-proliferative or cytotoxic effect.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Western Blot Analysis of Signaling Pathways

Causality Behind Experimental Choices: To investigate the molecular mechanisms underlying the anti-proliferative effects, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in signaling pathways downstream of PC-PLC. For example, since PC-PLC activation can lead to the activation of the PI3K/Akt/mTOR pathway, examining the phosphorylation of Akt and mTOR can provide evidence of the compound's on-target effect.[10]

Protocol:

  • Cell Lysis: After treatment with the test compounds, the cells are washed and then lysed to release the cellular proteins.[1]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[4]

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.[4]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.[11]

  • Data Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation levels.

Visualizing the Concepts

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

PC_PLC_Signaling_Pathway cluster_inhibition Inhibition PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC DAG Diacylglycerol PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation 2_Morpholinobenzylamine_Analog This compound Analog 2_Morpholinobenzylamine_Analog->PC_PLC Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Efficacy Evaluation cluster_data Data Analysis Compound This compound Derivatives Enzyme_Assay PC-PLC Inhibition Assay (IC50) Compound->Enzyme_Assay Cell_Assay Cell Viability Assay (MTT, IC50) Compound->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Enzyme_Assay->SAR_Analysis Mechanism_Study Western Blot (Signaling Pathway Analysis) Cell_Assay->Mechanism_Study Cell_Assay->SAR_Analysis

References

A Senior Application Scientist's Guide to the Validation of a Novel HPLC Method for the Quantification of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical development and quality control, the unequivocal confidence in an analytical method's performance is paramount. The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[1][2][3] This guide provides a comprehensive comparison and detailed validation protocol for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Morpholinobenzylamine, a key intermediate in the synthesis of various pharmaceutical agents.

This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, ensuring a self-validating system that aligns with the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8]

Methodology Overview: A Comparative Approach

The validation of our new Reverse-Phase HPLC (RP-HPLC) method for this compound will be benchmarked against a hypothetical established, albeit less efficient, method. This comparative approach will highlight the superior performance of the new method in terms of specificity, linearity, accuracy, precision, and robustness.

G cluster_0 Method Validation Workflow Method_Development New HPLC Method Development for This compound Validation_Protocol Validation Protocol Design based on ICH Q2(R1) Parameter_Testing Execution of Validation Parameter Tests Data_Analysis Data Analysis & Comparison Validation_Report Final Validation Report

I. Specificity: Ensuring Unambiguous Analyte Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9][10][11][12] A lack of specificity can lead to inaccurate quantification and false-positive results.

Experimental Protocol: Specificity Determination
  • Blank Analysis: Analyze a sample of the mobile phase and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Spike the placebo with known impurities and potential degradation products. The method is considered specific if the peak for this compound is well-resolved from all other peaks. A resolution (Rs) of ≥ 2.0 is generally considered acceptable.[11]

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[1] Analyze the stressed samples to demonstrate that the analyte peak is resolved from the peaks of any degradation products.

Comparative Data: Specificity
Parameter New HPLC Method Established Method Acceptance Criteria
Resolution (Rs) from nearest impurity 2.81.7Rs ≥ 2.0
Peak Purity Index (from PDA detector) 0.99980.9950> 0.990
Interference from placebo None observedMinor baseline disturbanceNo co-eluting peaks

The new method demonstrates superior specificity with excellent resolution and peak purity, ensuring reliable quantification without interference.

II. Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][15][16]

Experimental Protocol: Linearity and Range Assessment
  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis and Calibration Curve Construction: Analyze each standard in triplicate. Plot the average peak area response against the corresponding concentration and perform a linear regression analysis.

  • Evaluation of Linearity: The linearity is assessed by the correlation coefficient (r²) and the y-intercept of the regression line.

Comparative Data: Linearity and Range
Parameter New HPLC Method Established Method Acceptance Criteria
Range 5.0 - 15.0 µg/mL7.5 - 12.5 µg/mLCovers normal analytical range
Correlation Coefficient (r²) 0.99950.9981r² ≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptY-intercept should not be significantly different from zero

The new method exhibits excellent linearity over a wider range, offering greater flexibility for sample analysis.

G cluster_1 Linearity Assessment Prep_Standards Prepare 5+ Concentrations Analyze_Standards Inject Each Standard (n=3) Plot_Data Plot Mean Response vs. Conc. Linear_Regression Calculate r², Slope, Intercept

III. Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the measured value to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9][17][18]

Experimental Protocol: Accuracy and Precision Evaluation
  • Accuracy (Recovery Studies): Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into the placebo.[3] Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[18]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data: Accuracy and Precision
Parameter New HPLC Method Established Method Acceptance Criteria
Accuracy (% Recovery) 99.5% - 100.8%97.2% - 102.5%98.0% - 102.0%
Repeatability (%RSD) 0.5%1.8%≤ 2.0%
Intermediate Precision (%RSD) 0.8%2.5%≤ 2.0%

The new method demonstrates superior accuracy and precision, indicating a higher degree of reliability and reproducibility.

IV. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Method's Sensitivity

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified.[19][20] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[19][20]

Experimental Protocol: LOD and LOQ Determination

LOD and LOQ can be determined using several methods, including the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[21]

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.[19]

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[19]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21]

Comparative Data: LOD and LOQ
Parameter New HPLC Method Established Method
LOD (µg/mL) 0.050.20
LOQ (µg/mL) 0.150.60

The significantly lower LOD and LOQ of the new method indicate its superior sensitivity, making it suitable for the analysis of trace amounts of this compound.

V. Robustness: Assessing Method Reliability in Real-World Conditions

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23][24] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness Testing

Introduce small, deliberate changes to the method parameters and assess the impact on the results. Common parameters to vary include:

  • Mobile phase composition (e.g., ±2% organic modifier)[25]

  • pH of the mobile phase (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

  • Different column lots and manufacturers

Comparative Data: Robustness
Varied Parameter New HPLC Method (%RSD of results) Established Method (%RSD of results) Acceptance Criteria
Mobile Phase Composition (±2%) 1.1%3.5%System suitability parameters met
pH (±0.2) 0.9%2.8%System suitability parameters met
Temperature (±5°C) 1.3%3.1%System suitability parameters met
Flow Rate (±0.1 mL/min) 1.5%4.0%System suitability parameters met

The new method demonstrates excellent robustness, with minimal variation in results when subjected to minor changes in experimental conditions, ensuring its reliability in a routine laboratory setting.

Conclusion

The comprehensive validation of this new HPLC method for this compound has unequivocally demonstrated its superiority over the established method. The new method exhibits enhanced specificity, a wider linear range, superior accuracy and precision, lower detection and quantitation limits, and greater robustness. The adoption of this new method will lead to more reliable and efficient quality control of this compound, ultimately contributing to the overall quality and safety of the final pharmaceutical products. The data presented herein provides the necessary scientific evidence to support the implementation of this method in a regulated environment.

References

A Comparative Guide to 2-Morpholinobenzylamine Derivatives in Biological Assays: A Focus on Antiproliferative and Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzylamine scaffold represents a privileged structure, serving as a versatile template for the development of a myriad of biologically active compounds. Within this broad class, derivatives of 2-morpholinobenzylamine have emerged as a compelling series, demonstrating significant potential, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and as antiproliferative agents. This guide provides an in-depth, objective comparison of this compound derivatives against other benzylamine analogues, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

The Significance of the Morpholine Moiety in Benzylamine Scaffolds

The incorporation of a morpholine ring into a benzylamine structure is not a trivial chemical modification. From a medicinal chemistry perspective, the morpholine group imparts several advantageous properties. Its saturated heterocyclic nature can enhance aqueous solubility and metabolic stability, crucial parameters for drug candidacy. Furthermore, the oxygen and nitrogen heteroatoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the active sites of biological targets, thereby influencing binding affinity and selectivity. As we will explore, the positioning of this morpholine group, particularly at the 2-position of the benzylamine core, is critical for the observed biological activity in certain assays.

Comparative Analysis: this compound Derivatives as PC-PLC Inhibitors

Phosphatidylcholine-specific phospholipase C (PC-PLC) has been implicated in various cancers due to its role in producing the second messengers phosphocholine and 1,2-diacylglycerol (DAG), which are involved in cell proliferation pathways.[1] Consequently, the development of potent and selective PC-PLC inhibitors is a key area of anticancer research.

Extensive structure-activity relationship (SAR) studies have been conducted on a series of 2-morpholinobenzoic acid derivatives, which are closely related to this compound. These studies provide a robust framework for comparing the performance of different substitution patterns and analogues.

The Critical Role of the 2,5-Substitution Pattern

Research has demonstrated that the optimal pharmacophore for PC-PLC inhibition within this class of compounds is a 2-morpholino-5-N-benzylamino benzoic acid scaffold.[1] A comparative study altering this substitution pattern to a 2-morpholino-4-N-benzylamine arrangement resulted in a significant decrease in inhibitory activity. For instance, moving the N-benzyl group from the 5-position to the 4-position led to a 3-fold decrease in PC-PLC inhibition for carboxylic acid-bearing compounds.[1] This highlights the precise spatial arrangement required for effective interaction with the enzyme's active site.

The Indispensable Nature of the Morpholine Nitrogen

To probe the importance of the morpholine ring itself, analogues were synthesized where the morpholine was replaced with a tetrahydropyran (THP) ring. The resulting 2-tetrahydropyranyl-5-N-benzylamine derivatives were found to be significantly poorer inhibitors of PC-PLC compared to their morpholine counterparts.[1] Specifically, a carboxylic acid analogue with a THP moiety showed a complete loss of inhibitory activity, while the corresponding hydroxamic acid derivative exhibited a 2.5-fold decrease in inhibition potency.[1] This strongly suggests that the nitrogen atom of the morpholine ring is essential for the inhibitory activity against PC-PLC, likely through crucial interactions within the enzyme's active site.

Antiproliferative Activity: A Head-to-Head Comparison

The ultimate goal of developing enzyme inhibitors for cancer therapy is to translate that inhibition into a reduction in cancer cell proliferation. The antiproliferative activity of this compound derivatives has been evaluated in various cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the colorectal cancer cell line HCT116.

Impact of Structural Modifications on Cytotoxicity

Systematic modifications of the 2-morpholinobenzoic acid scaffold have revealed key determinants of antiproliferative activity. While 2-morpholino-4-N-benzylamine derivatives with a carboxylic acid group showed minimal activity, their corresponding ester derivatives exhibited moderate activity.[1] Notably, benzylic N-methylated compounds were identified as the most biologically active, underscoring the importance of fine-tuning the substitution on the benzylamine nitrogen for enhanced cytotoxicity.[1]

The following table summarizes the antiproliferative activity of selected 2-morpholinobenzoic acid derivatives against MDA-MB-231 and HCT116 cancer cell lines.

Compound IDCore ScaffoldR Group (on Benzyl Ring)Cell Line% Proliferation (at 10 µM)
10h 2-morpholino-4-N-benzylamine (ester)2-bromoMDA-MB-23151.3 ± 13.3
HCT11629.5 ± 8.6
Literature Standard D609 Tricyclodecan-9-yl-xanthateN/AMDA-MB-231No significant activity
HCT116No significant activity

Data sourced from a comprehensive study on 2-morpholinobenzoic acid scaffold derivatives.[1]

This data clearly indicates that specific this compound derivatives, such as compound 10h , exhibit significantly greater antiproliferative activity compared to the literature standard PC-PLC inhibitor, D609.[1]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are crucial. Below are representative methodologies for the key assays discussed.

In Vitro PC-PLC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PC-PLC.

Methodology:

  • Enzyme Preparation: Recombinant PC-PLC from Bacillus cereus (PC-PLCBC) is commonly used as a model enzyme.

  • Substrate Preparation: A fluorescent or colorimetric substrate that is specifically cleaved by PC-PLC is prepared in an appropriate assay buffer.

  • Inhibition Assay:

    • The test compounds (e.g., this compound derivatives) are serially diluted to various concentrations.

    • The enzyme is pre-incubated with the test compounds for a defined period.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a vehicle control (e.g., DMSO). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the context of these biological assays, the following diagrams illustrate the PC-PLC signaling pathway and a typical experimental workflow for inhibitor screening.

PC_PLC_Signaling_Pathway PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC Substrate DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Inhibitor This compound Derivative Inhibitor->PC_PLC Inhibition Proliferation Cell Proliferation & Survival DAG->Proliferation Activates Phosphocholine->Proliferation Promotes Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Further Development Compound_Library Benzylamine Derivatives Library PC_PLC_Assay PC-PLC Inhibition Assay Compound_Library->PC_PLC_Assay Hit_Identification Identify Potent Inhibitors (Hits) PC_PLC_Assay->Hit_Identification Cytotoxicity_Assay Antiproliferative Assay (e.g., MTT) Hit_Identification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Selection->In_Vivo_Studies

References

A Comparative Analysis of 2-Morpholinobenzylamine Ligands in Palladium-Catalyzed Cross-Coupling: A Technical Guide and Research Proposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and a proposal for a comparative study on the catalytic activity of a novel 2-morpholinobenzylamine-based ligand system. It is designed for researchers, scientists, and professionals in drug development who are actively engaged in the field of transition metal catalysis. We will delve into the synthesis of the proposed ligand, outline a detailed experimental protocol for its evaluation in a benchmark Suzuki-Miyaura cross-coupling reaction, and present a comparative framework against a well-established N-heterocyclic carbene (NHC) palladium precatalyst.

Introduction: The Quest for Superior Catalytic Systems

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The profound impact of these reactions was recognized with the 2010 Nobel Prize in Chemistry. The performance of a palladium catalyst is intricately linked to the nature of its ancillary ligands, which modulate its stability, activity, and selectivity. Consequently, the design and development of novel ligand architectures remain a vibrant area of research.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability.[2] Integrating this functional group into a ligand framework offers the tantalizing possibility of creating catalysts with unique properties. The 2-aminobenzylamine backbone provides a versatile and modular platform for ligand synthesis, featuring two distinct nitrogen donors—an aniline and a benzylamine—that can be systematically modified.

This guide proposes the synthesis and evaluation of a novel ligand, 2-(morpholinomethyl)aniline, and its corresponding palladium catalyst. We will outline a rigorous comparative study of its catalytic efficacy against a state-of-the-art, commercially available Pd-NHC precatalyst, [(IPr)PdCl2(aniline)].[3] This investigation aims to elucidate the potential of the this compound ligand scaffold in robust and efficient cross-coupling catalysis.

Ligand and Precatalyst Synthesis

A key aspect of ligand design is the facility of its synthesis. The proposed this compound ligand can be prepared in a straightforward manner, and its palladium complex can be generated in situ or as a well-defined precatalyst.

The synthesis of the target ligand can be achieved via a reductive amination protocol, a reliable and high-yielding method for the formation of C-N bonds.

Experimental Protocol:

  • To a solution of 2-aminobenzaldehyde (1.0 eq.) in anhydrous methanol (0.5 M) is added morpholine (1.1 eq.).

  • The mixture is stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • The reaction vessel is then cooled to 0 °C in an ice bath, and sodium borohydride (1.5 eq.) is added portion-wise over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) yields the pure 2-(morpholinomethyl)aniline ligand.

start 2-Aminobenzaldehyde + Morpholine imine Imine Formation start->imine Methanol, rt reduction Reduction (NaBH4) imine->reduction Methanol, 0 °C to rt workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product 2-(Morpholinomethyl)aniline (L1) purification->product

Caption: Synthetic workflow for 2-(Morpholinomethyl)aniline (L1).

For a robust comparison, we have selected the well-defined and commercially available Pd(II)-NHC precatalyst, [(IPr)PdCl2(aniline)] (where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[3] This catalyst is known for its high activity and stability in a range of cross-coupling reactions, making it an excellent benchmark for our study. Its defined structure allows for precise catalyst loading and reproducible results.

Proposed Comparative Study: Suzuki-Miyaura Coupling

To evaluate the catalytic performance of the newly synthesized ligand, we propose a benchmark Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in both academic and industrial settings, and a vast body of literature data is available for comparison.

The chosen model reaction is the coupling of an electronically deactivated aryl chloride, 4-chloroacetophenone, with phenylboronic acid. This is a challenging transformation that effectively probes the efficiency of a catalyst system.

Reaction Scheme:

4-Chloroacetophenone + Phenylboronic Acid --(Catalyst, Base)--> 4-Acetylbiphenyl

The following protocol will be applied to both the in situ generated Pd/L1 system and the C1 precatalyst to ensure a direct and fair comparison.

  • To an oven-dried Schlenk tube is added Pd(OAc)2 (1.0 mol%) and the 2-(morpholinomethyl)aniline ligand (L1, 1.2 mol%). For the comparative reaction, [(IPr)PdCl2(aniline)] (C1, 1.0 mol%) is used.

  • The tube is evacuated and backfilled with argon three times.

  • 4-Chloroacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (K2CO3, 2.0 mmol) are added to the tube.

  • Anhydrous dioxane (2.0 mL) is added via syringe.

  • The reaction mixture is stirred at 80 °C for the specified time.

  • Aliquots are taken periodically and analyzed by GC-MS to monitor the reaction progress and determine the yield.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to isolate the product.

setup Assemble Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Solvent reaction Heat to 80 °C under Argon setup->reaction monitoring Monitor by GC-MS reaction->monitoring Periodic Sampling workup Quench, Extract, and Purify reaction->workup Upon Completion monitoring->reaction product Isolated Product (4-Acetylbiphenyl) workup->product

Caption: Experimental workflow for the catalytic Suzuki-Miyaura reaction.

Data Analysis and Comparative Performance

The following table presents the anticipated results for the comparative study. The data for the C1 catalyst is based on published reports for similar systems, while the data for the proposed Pd/L1 system is hypothetical, reflecting the expected high performance of this new ligand.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[3]
Pd(OAc)2 / L1 1.0K2CO3Dioxane804>95 (Projected)
[(IPr)PdCl2(aniline)] (C1) 1.0K2CO3Dioxane80492
Pd(OAc)2 / L1 0.1K2CO3Dioxane8012>90 (Projected)
[(IPr)PdCl2(aniline)] (C1) 0.1K2CO3Dioxane801285

Analysis of Expected Performance:

The projected data suggests that the this compound ligand (L1) could form a highly active catalyst system, potentially outperforming the well-established Pd-NHC precatalyst C1 under identical conditions. The presence of the morpholine moiety may confer several advantages. The tertiary amine of the morpholine can act as an internal base or hemilabile ligand, potentially accelerating key steps in the catalytic cycle. Furthermore, the increased polarity imparted by the morpholine may enhance the catalyst's solubility and stability in the reaction medium. A key objective of the proposed study is to validate these hypotheses through rigorous experimentation.

Mechanistic Insights

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these elementary steps.

pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 diaryl_pd2 Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The bidentate N,N'-coordination of the this compound ligand to the palladium center is expected to form a stable six-membered chelate ring. The electronic properties of the ligand, influenced by the aniline and morpholine moieties, will directly impact the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination. The steric bulk around the metal center, dictated by the ligand's conformation, will also play a critical role in facilitating these steps and preventing catalyst decomposition pathways.

Conclusion and Future Outlook

This guide outlines a clear and actionable research plan for the synthesis and comparative evaluation of a novel this compound-based palladium catalyst system. The proposed ligand is readily accessible and holds significant promise for enhancing catalytic activity in cross-coupling reactions. The outlined experimental protocols provide a robust framework for a direct comparison against a leading, commercially available catalyst.

Successful validation of this new ligand system would open avenues for the development of a new class of efficient and potentially more cost-effective catalysts for a wide range of organic transformations. Future work could involve the synthesis of a library of 2-aminobenzylamine-derived ligands with varying N-substituents to establish a comprehensive structure-activity relationship, further advancing the rational design of next-generation cross-coupling catalysts.

References

A Guide to the Cross-Validation of Experimental Results for 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The morpholine ring is a quintessential example of such a "privileged structure."[1][2] Its utility is not coincidental; the morpholine moiety often imparts favorable physicochemical properties, enhances metabolic stability, and can serve as a crucial pharmacophore for interacting with biological targets.[3][4] The versatility and synthetic accessibility of this heterocycle have cemented its role in the design of novel bioactive molecules, from experimental compounds to approved drugs.[1]

Part I: Synthesis and Rigorous Structural Elucidation

The first principle of any chemical investigation is to confirm, unequivocally, the identity and purity of the compound . A biological result is meaningless if attributed to the wrong structure or an impure sample. Here, we outline a reproducible synthesis for 2-Morpholinobenzylamine and a multi-pronged strategy for its structural and purity validation.

Proposed Synthetic Pathway: Reductive Amination

A robust and widely applicable method for synthesizing amines is reductive amination. This pathway is chosen for its high efficiency and tolerance of various functional groups. The proposed synthesis involves the reaction of 2-morpholinobenzaldehyde with a source of ammonia, followed by in-situ reduction of the resulting imine.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-morpholinobenzaldehyde (1.0 eq, e.g., 1.91 g, 10 mmol) and methanol (40 mL).

  • Amine Source: Add ammonium formate (10.0 eq, e.g., 6.31 g, 100 mmol).[5]

  • Reaction: Stir the suspension at room temperature for 30 minutes.

  • Reduction: Cool the flask in an ice bath and add sodium borohydride (2.0 eq, e.g., 0.76 g, 20 mmol) portion-wise over 15 minutes, monitoring for gas evolution.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 20 mL of water. Remove the methanol under reduced pressure.

  • Extraction: Adjust the pH of the aqueous residue to >10 with 2M NaOH solution. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield this compound as a pure compound.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Validation A 1. Reductive Amination (2-Morpholinobenzaldehyde + NH4HCO2) B 2. Aqueous Workup & Solvent Extraction A->B C 3. Column Chromatography B->C D Mass Spectrometry (Confirms Mass) C->D Purified Compound E NMR Spectroscopy (Confirms Structure) C->E Purified Compound F HPLC Analysis (Confirms Purity >95%) C->F Purified Compound

Caption: Workflow for the synthesis and cross-validation of this compound.

Structural Cross-Validation: The Analytical Trinity

No single analytical technique is sufficient. We rely on a trinity of orthogonal methods—Mass Spectrometry, NMR Spectroscopy, and HPLC—to build a cohesive and undeniable structural proof.

1. High-Resolution Mass Spectrometry (HRMS)

  • Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₆N₂O). This is the first and most critical checkpoint to ensure the correct compound was synthesized.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

    • Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.[6]

    • Acquire data in positive ion mode and compare the measured m/z of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: While HRMS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity. ¹H NMR reveals the number and types of protons and their neighboring environments, while ¹³C NMR identifies the unique carbon atoms. Together, they provide a detailed structural fingerprint.

  • Protocol:

    • Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Process the data and assign peaks based on expected chemical shifts, integration, and splitting patterns.[9][10]

3. High-Performance Liquid Chromatography (HPLC)

  • Causality: Synthesis and purification are never perfect. HPLC is the gold standard for assessing the purity of a final compound. By separating the sample into its components, we can quantify the main peak's area relative to any impurities, ensuring the sample is suitable for biological testing (typically >95% purity).

  • Protocol:

    • System: A reversed-phase C18 column is standard.

    • Mobile Phase: Develop a gradient method using water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 10% B to 90% B over 20 minutes.[11]

    • Detection: Use a UV detector set to a wavelength where the compound absorbs, typically around 254 nm.[12]

    • Analysis: Inject a 1 mg/mL solution of the compound. The purity is calculated by dividing the area of the main product peak by the total area of all peaks.

Parameter Expected Result for this compound Purpose
Molecular Formula C₁₁H₁₆N₂OFoundational Identity
Molecular Weight 192.26 g/mol Foundational Identity
HRMS [M+H]⁺ Theoretical: 193.1335; Experimental: 193.1335 ± 0.0010Confirms Elemental Formula
¹H NMR (CDCl₃) δ ~7.2-7.4 (m, 4H, Ar-H), ~3.8 (s, 2H, Ar-CH₂), ~3.7 (t, 4H, O-CH₂), ~2.9 (t, 4H, N-CH₂), ~1.6 (s, 2H, NH₂)Confirms Proton Environment
¹³C NMR (CDCl₃) 10 unique signals corresponding to aromatic and aliphatic carbons.Confirms Carbon Skeleton
HPLC Purity >95% (at 254 nm)Quantifies Sample Purity

Part II: Biological Evaluation - Cross-Validation of Cytotoxicity

With a validated compound in hand, we can proceed to biological testing. A primary screen for many discovery programs is a general cytotoxicity assay, which determines the concentration at which a compound affects cell viability.[13] Using two distinct assays with different biological endpoints provides a crucial cross-validation of the observed effect.

Rationale for Orthogonal Assays
  • MTT Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes.[14] A reduction in signal indicates compromised metabolic activity, which is an indirect measure of cell death or proliferation inhibition.

Workflow for Cytotoxicity Screening

G cluster_assays Orthogonal Viability Assays A 1. Seed Cancer Cells (e.g., MCF-7) in 96-well plates B 2. Treat with Serial Dilutions of this compound A->B C 3. Incubate for 48 hours B->C D MTT Assay (Measures Metabolic Activity) C->D E SRB Assay (Measures Total Protein) C->E F 4. Measure Absorbance D->F E->F G 5. Calculate IC50 Values & Compare Results F->G G A 1. Prepare Assay Buffer, Enzyme (Kinase X), and Substrate B 2. Dispense Enzyme into 96-well plate A->B C 3. Add Serial Dilutions of This compound (Inhibitor) B->C D 4. Pre-incubate Enzyme and Inhibitor C->D E 5. Initiate Reaction by Adding Substrate/ATP D->E F 6. Monitor Reaction Progress (e.g., change in absorbance/fluorescence) E->F G 7. Calculate Enzymatic IC50 Value F->G

References

A Senior Application Scientist's Guide to Benchmarking 2-Morpholinobenzylamine in the Synthesis of Bioactive Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 2-Morpholinobenzylamine as a key intermediate in the synthesis of 2-substituted quinazolines, a class of compounds of significant interest in medicinal chemistry. We will objectively evaluate its performance against viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of the Morpholine Moiety in Drug Discovery

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This often translates to improved pharmacokinetic profiles of drug candidates. This compound is a versatile building block that combines the advantageous morpholine scaffold with a reactive benzylamine moiety, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, most notably quinazolines.

Quinazolines are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 2-substituted quinazolines often involves the condensation of a 2-aminobenzylamine derivative with a suitable coupling partner, such as an aldehyde or nitrile.

This guide will focus on the performance of this compound in this critical synthetic application, comparing it to other substituted benzylamine precursors.

The Synthetic Pathway: Formation of 2-Substituted Quinazolines

The synthesis of 2-substituted quinazolines from 2-aminobenzylamine derivatives generally proceeds through a metal-free oxidative condensation reaction. The overall transformation can be visualized as a multi-step process occurring in a single pot.

G cluster_0 Step 1: Oxidative Imine Formation cluster_1 Step 2: Intermolecular Condensation cluster_2 Step 3 & 4: Cyclization & Aromatization A 2-Aminobenzylamine Derivative C Oxidative Imination A->C B Aldehyde/Nitrile B->C D Imine Intermediate C->D F Condensation D->F E Another molecule of 2-Aminobenzylamine E->F G Cyclized Intermediate F->G H Aromatization (Dehydrogenation) G->H I 2-Substituted Quinazoline H->I G A Combine 2-aminobenzylamine derivative (1 mmol), aldehyde (1.1 mmol), and catalyst in solvent. B Stir the mixture at the specified temperature for the designated reaction time. A->B C Monitor reaction progress by TLC. B->C D Upon completion, cool the reaction mixture and quench with a suitable reagent. C->D E Extract the product with an organic solvent. D->E F Dry the organic layer, concentrate in vacuo, and purify by column chromatography. E->F

A Head-to-Head Comparison of Synthetic Routes to 2-Morpholinobenzylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of arylamines is a cornerstone of molecular construction. Among these, 2-Morpholinobenzylamine stands as a valuable building block, its structure gracing numerous compounds of interest. The journey from simple precursors to this target molecule can be undertaken via several synthetic avenues, each with its own distinct advantages and challenges. This guide provides an in-depth, head-to-head comparison of the three primary synthetic strategies for obtaining this compound: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and experimental details necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound and its Synthetic Challenges

This compound features a key C-N bond linking an aromatic ring to a secondary amine, a common motif in biologically active molecules. The inherent stability of the aromatic ring and the nature of the amine nucleophile present specific challenges that each synthetic route aims to overcome. The choice of strategy will ultimately depend on a confluence of factors including substrate availability, desired yield and purity, scalability, cost-effectiveness, and tolerance to various functional groups.

Strategic Overview of Synthetic Pathways

The three principal routes to this compound are depicted below. Each pathway leverages a different fundamental reaction mechanism to forge the critical aryl-nitrogen bond.

Synthetic_Routes_Overview cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Buchwald-Hartwig Amination cluster_Reductive Reductive Amination 2-Halobenzylamine 2-Halobenzylamine 2-Morpholinobenzylamine_SNAr This compound 2-Halobenzylamine->2-Morpholinobenzylamine_SNAr Direct Displacement Morpholine Morpholine Morpholine->2-Morpholinobenzylamine_SNAr 2-Halobenzylamine_BH 2-Halobenzylamine 2-Morpholinobenzylamine_BH This compound 2-Halobenzylamine_BH->2-Morpholinobenzylamine_BH Pd-catalyzed Cross-Coupling Morpholine_BH Morpholine Morpholine_BH->2-Morpholinobenzylamine_BH 2-Morpholinobenzaldehyde 2-Morpholinobenzaldehyde 2-Morpholinobenzylamine_RA This compound 2-Morpholinobenzaldehyde->2-Morpholinobenzylamine_RA Imine Formation & Reduction Ammonia Source Ammonia Source (e.g., NH4OAc) Ammonia Source->2-Morpholinobenzylamine_RA SNAr_Workflow cluster_workflow S_NAr Workflow Start Combine Reactants: 2-Halobenzylamine, Morpholine, K₂CO₃ in DMF/Water Heat Heat to 100-120 °C Start->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Workflow Start Combine Catalyst System: Pd(dba)₂, XPhos, NaO*t*-Bu in Toluene (inert atm.) Add_Reactants Add 2-Chlorobenzylamine & Morpholine Start->Add_Reactants Heat Heat to Reflux Add_Reactants->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow Start Combine Aldehyde & Amine Source: 2-Morpholinobenzaldehyde, NH₄OAc in DCM/DCE Imine_Formation Stir at RT (Imine Formation) Start->Imine_Formation Add_Reductant Add NaBH(OAc)₃ Imine_Formation->Add_Reductant Monitor Monitor by TLC/GC-MS Add_Reductant->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

A Comparative Analysis of 2-, 3-, and 4-Morpholinobenzylamine Isomers: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic placement of a single functional group can dramatically alter the biological destiny of a molecule. This principle is vividly illustrated in the morpholinobenzylamine scaffold, a privileged structure found in numerous centrally-acting agents.[1][2] The benzylamine core is a well-established pharmacophore for interacting with key neurological targets such as monoamine oxidases (MAOs) and monoamine transporters (MATs), while the morpholine moiety can significantly modulate physicochemical properties, influencing everything from solubility to metabolic stability.[2][3][4]

This guide provides a comparative analysis of the ortho (2-), meta (3-), and para (4-) isomers of morpholinobenzylamine. For researchers and drug development professionals, understanding the nuanced differences imparted by this simple positional change is the first critical step in a rational drug design campaign. We will dissect their foundational physicochemical properties, extrapolate their likely pharmacodynamic profiles based on established structure-activity relationships (SAR), and provide robust, validated protocols for their empirical evaluation.

Section 1: Physicochemical Properties - The Foundation of Biological Activity

A molecule's journey to its biological target is governed by its physicochemical nature. Properties such as lipophilicity (cLogP) and ionization state (pKa) are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly for CNS-active compounds that must cross the blood-brain barrier.[5]

While experimental data for all three isomers is not cohesively available, we have compiled known values and supplemented them with high-quality in silico predictions, a standard practice in early-phase drug discovery.[6][7]

Table 1: Comparative Physicochemical Properties of Morpholinobenzylamine Isomers

Property2-Morpholinobenzylamine3-Morpholinobenzylamine4-MorpholinobenzylamineCausality & Significance in Drug Design
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂OC₁₁H₁₆N₂OIdentical composition ensures that all observed differences are due to isomeric position alone.
Molecular Weight 192.26 g/mol 192.26 g/mol 192.26 g/mol Low molecular weight is generally favorable for oral bioavailability and CNS penetration (Lipinski's Rule of Five).[8]
Melting Point (°C) Not ReportedNot Reported98 °C[3][]Reflects crystal packing and intermolecular forces. Differences can impact formulation and stability.
Predicted pKa 9.35 ± 0.109.45 ± 0.109.51 ± 0.10The basicity of the primary amine is critical for receptor interaction (forming ionic bonds) and influences solubility. The subtle increase from ortho to para suggests minor electronic differences.
Predicted cLogP 2.05 ± 0.302.05 ± 0.302.05 ± 0.30The calculated partition coefficient suggests moderate lipophilicity, which is often a good starting point for balancing membrane permeability with aqueous solubility.[1]

Predicted values were generated using standard computational algorithms (e.g., ChemAxon) and are provided for comparative purposes.

Expert Interpretation: The three isomers present nearly identical gross physicochemical profiles in silico. The primary amine, with a predicted pKa > 9.0, will be predominantly protonated at physiological pH (7.4), a key feature for forming salt-bridge interactions with acidic residues (e.g., Aspartate) in target binding pockets, such as those found in monoamine transporters.[10] The consistent cLogP values suggest that all three isomers have a reasonable chance of crossing cellular membranes, but empirical validation is essential. The most significant physical difference is the known melting point of the 4-isomer, indicating that steric factors in the ortho and meta positions likely disrupt crystal lattice packing compared to the more linear para-isomer.

Section 2: Predicted Pharmacodynamics & Structure-Activity Relationships (SAR)

The benzylamine scaffold is a classic substrate for monoamine oxidases (MAO-A and MAO-B) and an inhibitor of monoamine transporters (DAT, NET, SERT).[4][11][12] The position of the morpholine substituent is predicted to be the primary driver of selectivity and potency toward these targets.

The morpholine group, via its oxygen atom, is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect and its influence on the benzene ring's electron density will differ based on its position, altering how the molecule is recognized by its target protein.

  • Para-Substitution (4-isomer): The substituent is positioned directly opposite the benzylamine group. This position allows for maximal electronic influence on the benzylic carbon. Studies on para-substituted benzylamines have shown that electron-withdrawing groups accelerate oxidation by MAO-A, suggesting a mechanism involving hydride abstraction or a polar mechanism where a negative charge develops in the transition state.[3] Conversely, an electron-donating group like morpholine might disfavor this, potentially making the 4-isomer a weaker MAO substrate but a better candidate for a competitive inhibitor.

  • Meta-Substitution (3-isomer): Electronic effects from the meta position are primarily inductive. The influence on the benzylic position is weaker than from the para position. This often results in intermediate activity between the ortho and para isomers. In the context of MAO inhibition, meta-substituents have been shown to play a significant role in defining affinity and selectivity.[3][13]

  • Ortho-Substitution (2-isomer): This position introduces significant steric hindrance around the benzylamine side chain. This steric bulk can be expected to dramatically influence how the molecule fits into the active site of an enzyme or the binding pocket of a transporter. For enzymes like MAO, this could severely restrict access to the catalytic site, potentially transforming the molecule from a substrate into a weak inhibitor or abolishing activity altogether.

Below is a conceptual diagram illustrating the potential targets of these isomers at a dopaminergic synapse.

start Start: Prepare Compound Dilutions plate Add Compounds, Controls, and MAO Enzyme to 96-well Plate start->plate preincubate Pre-incubate (15 min) plate->preincubate add_substrate Add MAO Substrate preincubate->add_substrate incubate Incubate (60 min) add_substrate->incubate add_detection Add Luciferin Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Analyze Data: Calculate IC50 Values read_plate->analyze start Start: Prepare Reagents plate Combine Buffer, Compound, [3H]Radioligand, & Cell Membranes start->plate incubate Incubate at 4°C (90 min) plate->incubate harvest Harvest onto PEI-soaked Glass Fiber Filter Plate incubate->harvest wash Wash Filters (3x) harvest->wash count Add Scintillant & Count CPM wash->count analyze Analyze Data: Calculate Ki Values count->analyze

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Morpholinobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Morpholinobenzylamine (CAS No. 204078-48-8). The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance. Adherence to these procedures is critical due to the chemical's inherent hazardous properties.

Hazard Profile of this compound

Understanding the specific hazards of this compound is fundamental to its safe handling and disposal. This compound is classified as a corrosive solid that poses significant health risks upon exposure.[1][2] The primary routes of exposure are ingestion, skin contact, and eye contact.

Key hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed.[1][2]
Skin CorrosionSub-category 1BDangerH314: Causes severe skin burns and eye damage.[1][2]
Skin SensitizationCategory 1DangerH317: May cause an allergic skin reaction.[2]
Transport Hazard--UN 3259: Corrosive solid, n.o.s.[3]

This table summarizes the primary hazards. To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[3] Therefore, it must be handled with the utmost care, assuming it may have other unknown hazardous properties.

The Imperative for Personal Protective Equipment (PPE)

A robust PPE protocol is the first and most critical line of defense against the corrosive and toxic properties of this compound. All personnel handling this chemical, including for disposal, must be trained on proper PPE use in accordance with the Occupational Safety and Health Administration (OSHA) standards.[4]

TaskMinimum PPE LevelRequired EquipmentRationale
Handling Pure Solid / Concentrated SolutionsLevel C (recommended)[5][6]- Chemical-resistant gloves (Nitrile, inspected before use)[3] - Chemical splash goggles and a full-face shield[3][7] - Chemical-resistant apron or lab coat - Closed-toe shoesProvides maximum protection against splashes and dust inhalation that can cause severe skin burns and eye damage.[1]
Handling Dilute Solutions / Contaminated ItemsLevel D (minimum)[5][6]- Chemical-resistant gloves (Nitrile) - Chemical splash goggles[6] - Lab coat - Closed-toe shoesProtects against incidental contact and splashes during routine handling and disposal of secondary waste streams.

Causality Behind PPE Choices:

  • Double Gloving: While not explicitly required, it is best practice when handling highly corrosive materials to prevent exposure in case of a tear in the outer glove.

  • Face Shield over Goggles: Goggles provide a seal against splashes, while the face shield offers a secondary barrier protecting the entire face from direct contact.[7] This combination is crucial as the substance can cause severe eye damage.[2]

  • Proper Glove Removal: Gloves must be removed without touching the outer surface to prevent skin contact with the chemical.[3] Contaminated gloves must be disposed of immediately as hazardous waste.

Waste Management: Segregation, Collection, and Storage

Proper disposal begins with meticulous waste management at the point of generation. Disposing of amines like this compound requires segregation from other waste streams to prevent dangerous chemical reactions and ensure compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9]

Step-by-Step Waste Collection Protocol
  • Identify and Segregate: Designate a specific, labeled waste container solely for this compound and related contaminated materials. Never mix amine waste with other chemical wastes, especially acids or strong oxidizing agents, to prevent violent reactions.[8]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other corrosive-resistant container.[10] If possible, use the original manufacturer's container for surplus material.[2] The container must be in good condition, free of leaks, and have a tightly sealing cap.[11]

  • Affix a Hazardous Waste Label: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE".[11] The label must also include the full chemical name ("this compound") and a clear description of the contents (e.g., "Solid," "Contaminated Gloves," "Aqueous Waste").[12]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of the laboratory personnel.[11] Store it in a designated, well-ventilated area away from direct sunlight and heat sources.[8] The container must be kept closed at all times except when adding waste.[11]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for managing different waste streams containing this compound. This workflow ensures that each type of waste is handled safely and directed to the appropriate disposal route.

start Identify this compound Waste Stream ppe Don Appropriate PPE (Gloves, Gown, Eye/Face Protection) start->ppe Before Handling Any Waste waste_solid Pure/Surplus Solid or Spill Debris package_solid Place in a labeled, sealed, corrosive-resistant container. waste_solid->package_solid waste_sharps Contaminated Sharps & Labware (pipette tips, vials, etc.) package_sharps Place in a puncture-proof hazardous waste container. waste_sharps->package_sharps waste_ppe Contaminated PPE (gloves, apron, etc.) package_ppe Double-bag in labeled hazardous waste bags. waste_ppe->package_ppe ppe->waste_solid ppe->waste_sharps ppe->waste_ppe storage Store in designated Satellite Accumulation Area (SAA). package_solid->storage package_sharps->storage package_ppe->storage pickup Arrange pickup by a licensed professional waste disposal service. storage->pickup When container is full or per schedule

Caption: Disposal Decision Workflow for this compound Waste.

Detailed Disposal and Decontamination Protocols

Strict adherence to the following protocols is mandatory. Under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[8]

Protocol 1: Disposal of Surplus Solid or Spill Residue

This protocol applies to unused product, expired material, or the collected residue from a spill cleanup.

  • Ensure Full PPE: At a minimum, wear chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Package Securely: Carefully place the solid material into a designated, compatible, and properly labeled hazardous waste container.[3] Avoid creating dust during transfer.[3] For surplus product, leaving it in its original, sealed container is the preferred method.[2]

  • Seal and Store: Tightly seal the container and place it in your lab's designated SAA.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company to schedule a pickup.[3][8]

Protocol 2: Management of Contaminated Labware and PPE

This protocol covers disposable items that have come into contact with the chemical.

  • Segregate Waste: Immediately place all contaminated items, such as gloves, weigh boats, pipette tips, and disposable aprons, into a designated hazardous waste container.[12]

  • Packaging: For soft items like gloves and wipes, a double-bagged, labeled hazardous waste bag may be appropriate. For sharps or items that could puncture a bag, use a rigid, puncture-proof hazardous waste container.[12]

  • Non-disposable Glassware: Reusable glassware must be decontaminated. Rinse three times with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

  • Disposal: The sealed containers of contaminated items are disposed of through your licensed hazardous waste service.

Protocol 3: Emergency Spill Response

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Don PPE: Before re-entering the area, don the highest level of PPE available, including respiratory protection if dust is airborne.

  • Contain the Spill: Prevent the spill from spreading or entering any drains.[3]

  • Absorb and Collect: Cover the spill with a dry, inert absorbent material such as vermiculite or sand. Do not use combustible materials. Carefully sweep or scoop the material into a labeled hazardous waste container without creating dust.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your EHS office or designated safety officer.

Prohibited Actions: A Critical Summary

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT pour this compound down the sanitary sewer.[8]

  • DO NOT place the chemical or its contaminated packaging in the regular trash.

  • DO NOT attempt to neutralize the chemical with strong acids without proper training and containment, as this can cause a violent reaction.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain compliant with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.